4-(3-Thienyl)-2-pyrimidinamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJJYDIHGTTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377357 | |
| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206564-03-6 | |
| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-(3-Thienyl)-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(3-Thienyl)-2-pyrimidinamine is a heterocyclic organic compound belonging to the thienopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural analogy to native purines, allowing for interaction with a wide array of biological targets.[1][2] Thienopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases implicated in diseases such as cancer.[2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its potential biological activities with a focus on relevant signaling pathways.
Chemical and Physical Properties
The basic physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Thiophen-3-yl)pyrimidin-2-amine | [3] |
| Synonyms | 2-Amino-4-(thien-3-yl)pyrimidine | [4] |
| CAS Number | 206564-03-6 | [2][3] |
| Molecular Formula | C₈H₇N₃S | [3][4] |
| Molecular Weight | 177.23 g/mol | [2][4] |
| Melting Point | 222-224 °C | [4] |
| Boiling Point | 358.3±32.0 °C (Predicted for isomer) | [5] |
| Appearance | Not explicitly stated; related compounds are off-white needles or yellow powder. | [6] |
| Purity | ≥95% (Commercially available) | [3] |
| Hazard Codes | Xi (Irritant) |
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes common for this class of compounds. One of the most efficient and widely used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine with a thienylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the synthesis of aryl-substituted pyrimidines.[7][8]
Materials:
-
2-Amino-4-chloropyrimidine
-
Thiophene-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.005 eq, 0.5 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add degassed 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water per 0.5 mmol of the starting pyrimidine).
-
The reaction mixture is then subjected to microwave irradiation at 100°C for 15-30 minutes, or alternatively, heated to reflux at 80-100°C for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Purification of the crude this compound can be effectively achieved by recrystallization.
Procedure:
-
The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, a diffusion crystallization method can be employed.[9]
-
Standard Recrystallization: Solvents such as ethanol, methanol, or ethanol/water mixtures can be tested.[10][11] The crude solid is dissolved in the minimum volume of boiling solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Diffusion Crystallization (for DMF/DMSO soluble compounds): Dissolve the crude product in a small volume of DMF. Place this solution in a larger vessel containing an anti-solvent in which the product is insoluble (e.g., dichloromethane, diethyl ether, or pentane). Seal the vessel and allow the anti-solvent vapor to slowly diffuse into the DMF solution, causing the product to crystallize over time.[9]
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Biological Activity and Mechanism of Action
Thienopyrimidine derivatives are recognized as a versatile scaffold in drug discovery, particularly as kinase inhibitors.[2] The structural similarity to purines allows them to compete with ATP for the binding pocket of various kinases, thereby inhibiting their activity.[1]
While specific biological targets for this compound are not extensively documented in the public domain, the thieno[2,3-d]pyrimidine and related scaffolds have been shown to potently inhibit several key kinases involved in cancer progression. A primary target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[1][12][13][14][15]
Inhibition of VEGFR-2 by thienopyrimidine derivatives blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the inhibition of angiogenesis. Several studies have reported the design and synthesis of thienopyrimidine derivatives as potent VEGFR-2 inhibitors with IC₅₀ values in the nanomolar to low micromolar range.[12][14][15]
Other reported targets for thienopyrimidine scaffolds include:
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives show dual inhibition of EGFR and VEGFR-2.[14]
-
Phosphoinositide 3-kinase (PI3K): This kinase is a central node in a signaling pathway that is frequently deregulated in various cancers.[10][16]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative diseases like Alzheimer's.[2]
-
QcrB (cytochrome bc1 oxidoreductase): A target for antimycobacterial activity in Mycobacterium tuberculosis.[2]
Signaling Pathway Analysis
Given the strong evidence for thienopyrimidine derivatives as VEGFR-2 inhibitors, the following diagram illustrates the canonical VEGFR-2 signaling pathway, which is a likely target for this compound. Inhibition of VEGFR-2 at the cell surface would disrupt these downstream events.
Experimental Workflows
Visualizing the workflow for the synthesis and purification of this compound provides a clear, step-by-step overview of the process.
Safety Information
Based on available data for this compound and related pyrimidine compounds, standard laboratory safety precautions should be observed. The compound is classified as an irritant (Hazard Code: Xi). For related aminopyrimidines, GHS hazard statements may include warnings for being harmful or toxic if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant interest, belonging to a chemical class with proven potential in drug discovery. Its core properties, established synthetic routes, and likely biological targets, particularly protein kinases like VEGFR-2, make it a valuable scaffold for further investigation. This guide provides the foundational technical information required for researchers to handle, synthesize, and explore the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 206564-03-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound [amp.chemicalbook.com]
- 5. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | CID 12450582 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(thiophen-3-yl)pyrimidin-2-amine
This technical guide provides a comprehensive overview of a feasible synthetic protocol for 4-(thiophen-3-yl)pyrimidin-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is based on established methodologies for the preparation of analogous 4-aryl-pyrimidin-2-amine derivatives. This document outlines the reaction scheme, detailed experimental procedures, and expected outcomes, presented in a format tailored for a scientific audience.
Reaction Scheme
The synthesis of 4-(thiophen-3-yl)pyrimidin-2-amine can be achieved through a well-established condensation reaction between a suitable 1,3-dielectrophilic three-carbon unit derived from thiophene-3-carbaldehyde and guanidine. A common and effective strategy involves the formation of a chalcone intermediate followed by cyclization with guanidine.
Scheme 1: Overall synthetic pathway
In-Depth Technical Guide: 4-(3-Thienyl)-2-pyrimidinamine (CAS 206564-03-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(3-Thienyl)-2-pyrimidinamine (CAS 206564-03-6), a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its role as a potential modulator of key signaling pathways. The information is presented to support further research and development efforts involving this and related molecular scaffolds.
Chemical Structure and Identification
This compound is a substituted pyrimidine derivative characterized by the presence of a thiophene ring linked to the pyrimidine core.
| Identifier | Value |
| CAS Number | 206564-03-6[1] |
| Common Name | This compound[1] |
| Alternate Names | 4-(thiophen-3-yl)pyrimidin-2-amine[1] |
| Molecular Formula | C₈H₇N₃S[1] |
| Molecular Weight | 177.23 g/mol [1] |
| IUPAC Name | 4-(thiophen-3-yl)pyrimidin-2-amine[2] |
| SMILES | C1=CN=C(N=C1C2=CSC=C2)N[2] |
| InChI Key | JNRJJYDIHGTTAE-UHFFFAOYSA-N[3] |
| InChI | InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11)[2] |
Physicochemical Properties
| Property | Value |
| Melting Point | 222-224 °C[2] |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Appearance | Off-white needles (for a related compound)[3] |
Synthesis and Derivatization
General Synthetic Strategies
While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, the synthesis of pyrimidine derivatives is a well-established area of organic chemistry. General methodologies that could be adapted for its synthesis include:
-
Condensation Reactions: A common approach involves the condensation of a three-carbon fragment with an N-C-N fragment, such as guanidine, with a β-dicarbonyl compound or its equivalent.[4]
-
Single-Step Synthesis: A protocol for the one-step synthesis of pyrimidine derivatives has been described through the condensation of N-vinyl or N-aryl amides with nitriles. This method utilizes amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine.[5]
-
From Halogenated Pyrimidines: Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on halogenated pyrimidine intermediates can be employed to introduce the thienyl moiety.[4]
Potential for Derivatization
The this compound scaffold offers multiple sites for chemical modification, making it a versatile template for creating chemical libraries for drug screening. Key modification sites include:
-
The Pyrimidine Ring: The exocyclic 2-amino group and the C-5 position are primary sites for functionalization. Electrophilic substitution, such as halogenation, can occur at the C-5 position.[4]
-
The Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, typically at the C-2 or C-5 positions.[4]
Biological Activity and Therapeutic Potential
Thienopyrimidine derivatives, the class of compounds to which this compound belongs, have garnered significant attention for their diverse biological activities. These compounds are particularly noted for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling.
Protein Kinase Inhibition
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Thienopyrimidine derivatives have shown promise as inhibitors of several kinases:
-
Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase, and its mutation is a common genetic abnormality in acute myeloid leukemia (AML).[6][7] Thienopyrimidine derivatives have been investigated as potential FLT3 inhibitors.[8]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): This protein kinase is implicated in the pathology of Alzheimer's disease, and 4,6-disubstituted pyrimidines with a thienyl group have been identified as potent inhibitors.[8]
Anticancer Activity
The inhibition of protein kinases like FLT3 by thienopyrimidine scaffolds is a key mechanism behind their potential anticancer effects. Constitutive activation of FLT3 signaling pathways, such as the Ras/MEK/ERK and PI3K/Akt pathways, leads to aberrant cell growth and is a therapeutic target in AML.[7]
Other Potential Applications
Research into thienyl pyrimidine derivatives has also explored their utility in other therapeutic areas, including:
-
Infectious Diseases: Certain 4-amino substituted thieno[2,3-d]pyrimidines have shown antimycobacterial activity.[8]
-
Neurodegenerative Diseases: The scaffold is being investigated for its potential to induce oligomerization of pathogenic proteins, a strategy that could be relevant for diseases characterized by protein misfolding.[8]
Signaling Pathways
The biological effects of this compound and related compounds are mediated through their interaction with intracellular signaling pathways. A key pathway of interest is the FLT3 signaling cascade.
FLT3 Signaling Pathway
Mutations in the FLT3 receptor can lead to its ligand-independent dimerization and constitutive activation. This triggers downstream signaling cascades that promote cell proliferation and survival, and inhibit apoptosis. The primary pathways activated by FLT3 are the PI3K/AKT and MAPK (Ras/MEK/ERK) pathways, as well as the STAT5 pathway.[7][9]
Caption: Potential inhibition of the FLT3 signaling pathway by this compound.
Experimental Protocols
General Workflow for Synthesis and Evaluation
The following diagram outlines a general workflow that could be followed for the synthesis and biological characterization of this compound and its analogs.
Caption: A general experimental workflow for the development of thienopyrimidine-based inhibitors.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel therapeutic agents. Its potential to inhibit key protein kinases involved in diseases such as cancer and neurodegenerative disorders makes it a compound of significant interest for further investigation. While detailed experimental protocols are not widely available, the established chemistry of pyrimidines and thienopyrimidines provides a solid foundation for its synthesis and derivatization. Future research should focus on elucidating its precise mechanism of action, optimizing its biological activity through medicinal chemistry efforts, and thoroughly evaluating its therapeutic potential in relevant disease models.
References
- 1. scbt.com [scbt.com]
- 2. This compound [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 206564-03-6 | Benchchem [benchchem.com]
- 5. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Dossier: Physicochemical Properties of 4-(3-Thienyl)-2-pyrimidinamine
For distribution to: Drug Development and Chemical Research Professionals Subject: Core molecular characteristics of the research compound 4-(3-Thienyl)-2-pyrimidinamine.
This document provides essential physicochemical data for this compound, a compound of interest in biochemical and proteomics research. The information herein is compiled from verified chemical databases to ensure accuracy for research and development applications.
Molecular Identity and Weight
The fundamental molecular attributes of this compound have been established through computational and database analysis. The compound's chemical formula and molecular weight are critical parameters for all quantitative experimental work.
The molecular formula for this compound is C₈H₇N₃S.[1][2][3] This composition confirms the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one sulfur atom. The calculated molecular weight is 177.23 g/mol .[1][2][3][4]
Data Summary Table
For ease of reference, the core molecular data is summarized in the table below. This standardized presentation is intended to streamline its integration into laboratory information management systems and research documentation.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Alternate Name | 4-(thiophen-3-yl)pyrimidin-2-amine | [1][2] |
| CAS Number | 206564-03-6 | [1][4] |
| Molecular Formula | C₈H₇N₃S | [1][2][3] |
| Molecular Weight | 177.23 g/mol | [1][2][4] |
Logical Relationship Visualization
To illustrate the direct relationship between the compound's nomenclature and its fundamental physicochemical properties, the following diagram is provided. This visualization maps the path from the chemical name to its corresponding molecular formula and weight, reinforcing the foundational data for this molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-(3-Thienyl)-2-pyrimidinamine
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, along with standardized experimental protocols for data acquisition.
Predicted NMR Data
The expected chemical shifts (δ) for this compound are summarized below. These predictions are based on the analysis of substituent effects on the pyrimidine and thiophene ring systems. The numbering convention used for the assignments is illustrated in the molecular structure diagram.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' | 8.30 - 8.50 | d | 5.0 - 5.5 |
| H-6' | 7.00 - 7.20 | d | 5.0 - 5.5 |
| H-2 | 7.90 - 8.10 | dd | 1.0 - 1.5, 3.0 - 3.5 |
| H-4 | 7.40 - 7.60 | dd | 3.0 - 3.5, 5.0 - 5.5 |
| H-5 | 7.60 - 7.80 | dd | 1.0 - 1.5, 5.0 - 5.5 |
| -NH₂ | 5.50 - 6.50 | br s | - |
Predicted in DMSO-d₆ d: doublet, dd: doublet of doublets, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | 162.0 - 164.0 |
| C-4' | 160.0 - 162.0 |
| C-5' | 115.0 - 117.0 |
| C-6' | 157.0 - 159.0 |
| C-2 | 125.0 - 127.0 |
| C-3 | 138.0 - 140.0 |
| C-4 | 128.0 - 130.0 |
| C-5 | 126.0 - 128.0 |
Predicted in DMSO-d₆
Molecular Structure and Numbering
The following diagram illustrates the molecular structure of this compound with the numbering scheme used for NMR assignments.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is provided below.
1. Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving many nitrogen-containing heterocyclic compounds.[1] Other common NMR solvents like deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) could also be considered depending on the sample's solubility.[1]
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 15-25 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure :
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add the deuterated solvent.
-
Vortex or sonicate the mixture until the sample is fully dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is particularly useful for resolving complex aromatic regions.[2]
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' or 'zg') is generally used.
-
Spectral Width : A spectral width of -2 to 12 ppm is typically adequate for most organic molecules.
-
Acquisition Time (AQ) : An acquisition time of 2-4 seconds is usually sufficient.[3]
-
Relaxation Delay (D1) : A relaxation delay of 1-5 seconds is a good starting point. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used.
-
Number of Scans (NS) : For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve sensitivity.
-
Spectral Width : A spectral width of 0 to 200 ppm will cover the chemical shift range for most organic compounds.[4]
-
Acquisition Time (AQ) : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1) : A relaxation delay of 2 seconds is a common starting point.
-
Number of Scans (NS) : A significantly higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
-
Integration : For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Experimental Workflow
The following diagram outlines the general workflow for NMR analysis.
Caption: A generalized workflow for NMR analysis.
Conclusion
This technical guide provides a predictive overview of the ¹H and ¹³C NMR spectra of this compound, which can serve as a valuable reference for its synthesis and characterization. The detailed experimental protocols and workflow offer a standardized approach for obtaining high-quality NMR data, which is crucial for unambiguous structure determination and purity assessment in a research and drug development setting. For definitive structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC would be highly beneficial.[5]
References
Mass Spectrometry Analysis of 4-(3-Thienyl)-2-pyrimidinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(3-Thienyl)-2-pyrimidinamine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a detailed experimental protocol for its analysis, presents key mass spectrometric data, and illustrates a probable fragmentation pathway.
Introduction
This compound is a molecule featuring a pyrimidine ring linked to a thiophene ring. Its structural elucidation and quantification are critical in drug discovery and development processes. Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of such compounds, providing essential information for identification and characterization. The molecular formula for this compound is C₈H₇N₃S, with an exact mass of 177.03606841 Da.[1]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following protocol is a recommended starting point for the analysis of this compound and can be adapted based on the specific instrumentation and experimental goals. This protocol is based on established methods for the analysis of novel pyrimidine derivatives.[2]
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration appropriate for the sensitivity of the mass spectrometer (e.g., 1 µg/mL).
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to protonate the basic nitrogen atoms in the pyrimidine ring.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
Data Presentation: Predicted Mass Spectrometric Data
The following table summarizes the expected quantitative data for the mass spectrometry analysis of this compound.
| Analyte | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₇N₃S | 177.0361 | 178.0439 | 151.0358, 124.0281, 97.0212, 83.9984 |
Note: The key fragment ions are predicted based on common fragmentation patterns of pyrimidine and thiophene derivatives and require experimental verification.
Fragmentation Pathway
The fragmentation of protonated this compound ([M+H]⁺) in the gas phase is expected to proceed through several key steps. The following diagram illustrates a plausible fragmentation pathway based on the principles of mass spectral fragmentation of related heterocyclic compounds.[3][4][5] The initial protonation is likely to occur on one of the nitrogen atoms of the pyrimidine ring. Collision-induced dissociation (CID) would then lead to the cleavage of the molecule at its weakest bonds.
Caption: Predicted MS/MS fragmentation pathway of this compound.
Interpretation of the Fragmentation Pathway:
-
[M+H]⁺ (m/z 178.0439): The protonated molecular ion.
-
Loss of HCN (m/z 151.0358): A common fragmentation pathway for pyrimidine-containing compounds is the neutral loss of hydrogen cyanide from the pyrimidine ring.
-
Sequential Loss of HCN (m/z 124.0281 and 97.0212): Further fragmentation can occur through the sequential loss of HCN molecules.
-
Cleavage of the C-C bond (m/z 83.9984): Cleavage of the bond between the pyrimidine and thiophene rings can result in the formation of the thienyl cation.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided experimental protocol offers a robust starting point for method development, and the predicted fragmentation data and pathway serve as a valuable reference for spectral interpretation. Researchers are encouraged to use this guide as a basis for their analytical workflows, adapting the methodologies to their specific instrumentation and research objectives to achieve accurate and reliable characterization of this important molecule.
References
An In-depth Technical Guide on the Solubility and Stability of 4-(3-Thienyl)-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Thienyl)-2-pyrimidinamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key structural motif in the development of various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. Poor aqueous solubility can impede bioavailability and lead to unreliable outcomes in biological assays, while chemical instability can compromise shelf-life, efficacy, and safety. This technical guide provides a comprehensive overview of the essential experimental protocols for evaluating the solubility and stability of this compound, in line with industry standards and regulatory expectations. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized methodologies for generating and presenting such critical data.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | --INVALID-LINK-- |
| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |
| Melting Point | 222-224°C | --INVALID-LINK-- |
| Appearance | Off-white needles (based on a related compound) | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
Solubility Assessment
The solubility of a compound dictates its absorption and distribution characteristics. In drug discovery, solubility is typically evaluated under both kinetic and thermodynamic conditions. A general goal for the aqueous solubility of a drug discovery compound is greater than 60 µg/mL.
Experimental Protocols for Solubility Determination
2.1.1. Kinetic Solubility Assay
The kinetic solubility assay measures the solubility of a compound when a concentrated DMSO stock solution is introduced into an aqueous buffer. This method is rapid and well-suited for high-throughput screening, reflecting the solubility of the most rapidly precipitating form of the compound.
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Incubation Mixture: In duplicate in a microtiter plate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4. This achieves a final compound concentration of 400 µM with 2% DMSO.
-
Equilibration: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve should be prepared using the DMSO stock solution diluted in a 50:50 mixture of acetonitrile and PBS.
-
Calculation: The kinetic solubility is the determined concentration of the dissolved compound in the supernatant.
2.1.2. Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated HPLC-UV or LC-MS method.
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.
Data Presentation for Solubility
The solubility data for this compound should be presented in a clear and structured format to allow for easy comparison across different conditions.
Table 2.1: Kinetic and Thermodynamic Solubility of this compound
| Assay Type | Solvent System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (7.4) | 25 | [Placeholder] | [Placeholder] |
| Thermodynamic | PBS (7.4) | 25 | [Placeholder] | [Placeholder] |
| Thermodynamic | PBS (7.4) | 37 | [Placeholder] | [Placeholder] |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Placeholder] | [Placeholder] |
| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Placeholder] | [Placeholder] |
[Placeholder] indicates where experimental data would be inserted.
Stability Assessment
Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.
Experimental Protocols for Stability Studies
3.1.1. Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance. This information is essential for developing stability-indicating analytical methods.
Methodology:
Forced degradation studies should be performed on a single batch of this compound. The compound is typically exposed to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for up to 72 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for up to 72 hours.
-
Neutral Hydrolysis: Water at 80°C for up to 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.
-
Thermal Degradation: Dry heat at 105°C for up to 72 hours.
-
Photostability: Exposure to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2] A control sample should be protected from light.
Samples are analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
3.1.2. pH-Dependent Stability
The stability of a compound at different pH values is important for understanding its behavior in various physiological environments and for formulation development.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9, and 12).
-
Sample Incubation: Dissolve this compound in each buffer at a known concentration. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots and analyze them using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the remaining compound versus time to determine the degradation rate constant (k) at each pH. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Data Presentation for Stability
The results of the stability studies should be tabulated to provide a clear overview of the compound's degradation profile.
Table 3.1: Forced Degradation of this compound
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 N HCl (80°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |
| 0.1 N NaOH (80°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |
| Water (80°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |
| 3% H₂O₂ (RT) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |
| Thermal (105°C) | 72 | [Placeholder] | [Placeholder] | [Placeholder] |
| Photolytic | - | [Placeholder] | [Placeholder] | [Placeholder] |
[Placeholder] indicates where experimental data would be inserted.
Table 3.2: pH-Dependent Stability of this compound at 37°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 2.0 | [Placeholder] | [Placeholder] |
| 4.0 | [Placeholder] | [Placeholder] |
| 7.4 | [Placeholder] | [Placeholder] |
| 9.0 | [Placeholder] | [Placeholder] |
| 12.0 | [Placeholder] | [Placeholder] |
[Placeholder] indicates where experimental data would be inserted.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for solubility and stability assessment.
Representative Pyrimidine Degradation Pathway
While a specific signaling pathway for this compound is not defined in the literature, the degradation of the core pyrimidine structure is a relevant biological process. The following diagram illustrates a general reductive pathway for pyrimidine catabolism.
Caption: Reductive pathway of pyrimidine degradation.
Conclusion
The systematic evaluation of solubility and stability is a critical step in the early-stage development of any potential drug candidate. For this compound, the application of standardized protocols for kinetic and thermodynamic solubility, as well as forced degradation and pH-dependent stability, will provide the necessary data to guide its optimization and formulation. The methodologies and data presentation formats outlined in this guide offer a robust framework for the comprehensive physicochemical characterization of this promising heterocyclic compound.
References
The Thienopyrimidine Scaffold: A Privileged Heterocycle in Drug Discovery
An In-depth Guide to its Biological Significance, Mechanisms of Action, and Therapeutic Potential
The thienopyrimidine scaffold, a fused heterocyclic system comprising a thiophene ring fused to a pyrimidine ring, has emerged as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purine bases like adenine and guanine makes it an effective "bioisostere," capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2] This unique characteristic has propelled the development of numerous thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several compounds based on this scaffold are now FDA-approved drugs or are advancing through clinical trials, underscoring its therapeutic importance.[2][3]
This technical guide provides a comprehensive overview of the biological significance of the thienopyrimidine core, detailing its major therapeutic applications, mechanisms of action, and the quantitative data supporting its efficacy. It also includes detailed experimental protocols for key biological assays and synthesis, offering a valuable resource for researchers and professionals in drug development.
Anticancer Activity: Targeting the Engines of Cell Growth
The most extensively studied application of the thienopyrimidine scaffold is in oncology. These compounds exert their anticancer effects through various mechanisms, most notably by inhibiting protein kinases that are crucial for tumor growth, proliferation, and survival.
Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of cancer.[3] Thienopyrimidine derivatives, due to their structural similarity to ATP (adenosine triphosphate), act as competitive inhibitors at the ATP-binding site of numerous kinases, blocking downstream signaling pathways that promote cancer progression.[1]
Key kinase targets for thienopyrimidine inhibitors include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 signaling cuts off this supply, effectively starving the tumor.[1][4]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes cell proliferation and survival. Thienopyrimidine-based inhibitors can block this activity.[5]
-
Phosphatidylinositol 3-kinase (PI3K): A central node in a signaling pathway (PI3K/AKT/mTOR) that governs cell growth, proliferation, and survival.[6]
-
Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[4]
The following diagram illustrates the general mechanism of thienopyrimidine-based kinase inhibitors in blocking cancer cell signaling.
Quantitative Data: Anticancer Activity
The potency of thienopyrimidine derivatives has been quantified against numerous cancer cell lines and specific kinase enzymes. The tables below summarize representative IC₅₀ values, which denote the concentration of a compound required to inhibit a biological process by 50%.
Table 1: IC₅₀ Values of Thienopyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 17f | HCT-116 | Colon | 2.80 ± 0.16 | [1] |
| 17f | HepG2 | Liver | 4.10 ± 0.45 | [1] |
| Compound 6j | HCT116 | Colon | 0.6 - 1.2 | N/A |
| Compound 6j | A2780 | Ovarian | 0.6 - 1.2 | N/A |
| Compound 3 | MCF-7 | Breast | 0.045 | [7] |
| Compound 4 | MCF-7 | Breast | 0.11 | [7] |
| Compound 2 | MDA-MB-231 | Breast | 0.16 | [7] |
| 10b | MCF-7 | Breast | 19.4 ± 0.22 | [8] |
| 10e | MCF-7 | Breast | 14.5 ± 0.30 | [8] |
| Compound l | MDA-MB-231 | Breast | 27.6 | [9] |
| Compound 8d | HUH-7 | Liver | 5.8 (µg/mL) | [10] |
| Compound 8d | MCF-7 | Breast | 8.3 (µg/mL) | [10] |
| Compound 8 | HepG-2 | Liver | 3.3 ± 0.90 | [11] |
| Compound 6 | HCT-116 | Colon | 9.3 ± 0.02 | [5] |
Table 2: IC₅₀ Values of Thienopyrimidine Derivatives against Protein Kinases
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| 17f | VEGFR-2 | 230 ± 30 | [1] |
| 21e | VEGFR-2 | 21 | [2][4] |
| 21b | VEGFR-2 | 33.4 | [2][4] |
| 21c | VEGFR-2 | 47.0 | [2][4] |
| Compound 43 | VEGFR-2 | 62.48 ± 3.7 | [12] |
| VIb | PI3Kβ (% Inh.) | 72% | [3] |
| VIb | PI3Kγ (% Inh.) | 84% | [3] |
| Unnamed | Aurora B | 0.2 | [13] |
| Unnamed | Aurora B | 3.8 | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in various diseases, including arthritis, cardiovascular disease, and cancer. Thienopyrimidine derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Thienopyrimidines have been developed as potent COX inhibitors, with some showing selectivity for the COX-2 isoform, which is preferentially expressed at sites of inflammation. This selectivity can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Quantitative Data: Anti-inflammatory Activity
The tables below present the in vitro COX-1 and COX-2 inhibitory activities of selected thienopyrimidine derivatives. The selectivity index (SI) is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), with higher values indicating greater selectivity for COX-2.
Table 3: IC₅₀ Values of Thienopyrimidine Derivatives against COX Enzymes
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 13 | >100 | 8.2 - 22.6 | >4.4 - 12.2 | [14][15] |
| L1 | 105.8 ± 22.39 | 74.6 ± 3.03 | 0.70 | [16] |
| L2 | 91.0 ± 3.40 | 76.8 ± 1.20 | 0.84 | [16] |
| Celecoxib (Ref.) | 9.4 | 0.08 | 117.5 | [15] |
Antimicrobial Activity
The rise of antibiotic-resistant pathogens poses a significant threat to global health. The thienopyrimidine scaffold has been explored for the development of novel antimicrobial agents against a range of bacteria and fungi.
Mechanism of Action
The precise mechanisms for the antimicrobial action of many thienopyrimidine derivatives are still under investigation. However, their structural similarity to purines suggests they may interfere with nucleic acid synthesis or other essential metabolic pathways within the microbial cells. Some derivatives have shown promising activity by inhibiting key bacterial enzymes, such as dihydrofolate reductase.
Quantitative Data: Antimicrobial Activity
The efficacy of antimicrobial agents is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 4: MIC Values of Thienopyrimidine Derivatives against Microbial Strains
| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Compound 6b | B. subtilis | Gram (+) Bacteria | 4 - 32 | [17] |
| Compound 6c | B. cereus | Gram (+) Bacteria | <4 | [17] |
| Compound 9b | E. coli | Gram (-) Bacteria | <4 | [17] |
| Compound 12ii | S. aureus | Gram (+) Bacteria | > Sulfadiazine | [18] |
| Unnamed | C. albicans | Fungus | Zone: 19 mm | [19] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a thienopyrimidine core and for key biological assays used to evaluate the compounds.
General Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives
A common and efficient method for synthesizing the thienopyrimidine scaffold is the Gewald reaction, followed by cyclization.
Protocol:
-
Step 1 (Gewald Reaction): An appropriately substituted ketone or aldehyde is reacted with a compound containing an active methylene group (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) in a solvent like ethanol. The mixture is typically stirred at room temperature or gently heated. This one-pot reaction forms a polysubstituted 2-aminothiophene derivative.
-
Step 2 (Cyclization): The resulting 2-aminothiophene-3-carbonitrile (or carboxylate) is then cyclized to form the pyrimidine ring. A common method involves heating the aminothiophene with an excess of formic acid or formamide, which serves as both a reagent and a solvent, to yield the thieno[2,3-d]pyrimidin-4(3H)-one core.[20]
-
Step 3 (Chlorination): To enable further derivatization, the 4-oxo group is often converted to a 4-chloro group. This is achieved by refluxing the thienopyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
-
Step 4 (Nucleophilic Substitution): The resulting 4-chloro-thienopyrimidine is a versatile intermediate. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols) to generate a library of derivatives for biological screening.[3]
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[21][22]
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[21][22]
-
MTT Addition: After incubation, add 20-50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 1.5 to 4 hours.[21][22] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23][24]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[22]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the thienopyrimidine inhibitors in DMSO.[25]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well assay plate. Include wells for a vehicle control (DMSO only) and a "no kinase" control.[25]
-
Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., VEGFR-2), its specific peptide substrate, and the appropriate kinase assay buffer. Dispense this mixture into each well of the assay plate.[25]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Mix gently and incubate the plate at room temperature (or 30°C) for 60 minutes.[22][25]
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., Kinase-Glo®). The amount of light produced is directly proportional to the amount of ATP remaining in the well. A high signal indicates strong kinase inhibition (less ATP consumed).[25]
-
Data Acquisition: After a brief 10-minute incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.[25]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Determine IC₅₀ values by plotting inhibition versus compound concentration.
Conclusion
The thienopyrimidine scaffold represents a highly versatile and pharmacologically significant core in modern drug discovery. Its ability to act as a purine bioisostere has led to the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases involved in cancer. Furthermore, its demonstrated anti-inflammatory and antimicrobial activities highlight its broad potential. The continued exploration of structure-activity relationships, coupled with advanced synthesis and screening methodologies, promises to unlock new generations of thienopyrimidine-based therapeutics to address unmet medical needs.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. MTT (Assay protocol [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 4-(3-Thienyl)-2-pyrimidinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(3-thienyl)-2-pyrimidinamine represent a class of heterocyclic compounds with significant therapeutic potential. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Notably, these compounds have emerged as promising scaffolds in drug discovery, particularly as kinase inhibitors for anticancer therapy.[2][3][4] This document provides detailed protocols for the synthesis of the core this compound scaffold and its subsequent derivatization, along with methodologies for evaluating their biological activity.
Synthetic Methodologies
The construction of the this compound core can be achieved through several synthetic strategies. The most common approach involves the condensation of a three-carbon fragment with an N-C-N fragment, such as guanidine.[5] Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also pivotal for introducing the thienyl group onto the pyrimidine ring.[5]
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a two-step process starting from a commercially available dichloropyrimidine.
Step 1: Synthesis of 2-Amino-4-chloro-pyrimidine
-
Reaction Setup: In a sealed vessel, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in ethanol (e.g., 7N) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-amino-4-chloropyrimidine.
Step 2: Suzuki-Miyaura Coupling with 3-Thienylboronic Acid
-
Reaction Setup: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or DMF), add 3-thienylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).[6] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a wide array of biological activities, primarily as inhibitors of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Anticancer Activity
Many derivatives have been investigated as potent anticancer agents, targeting key kinases in oncogenic signaling pathways.[2][3][7]
-
VEGFR-2 Inhibition: Several thieno[2,3-d]pyrimidine derivatives, structurally related to the this compound scaffold, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[2]
-
PI3K/mTOR Inhibition: The thienopyrimidine core is a common feature in inhibitors of the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in various cancers.[8][9]
-
EGFR Inhibition: Some 4-N-substituted 6-aryl-thienopyrimidines have been optimized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]
Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 17f | VEGFR-2 | HCT-116 | 2.80 ± 0.16 | [2] |
| 17f | VEGFR-2 | HepG2 | 4.10 ± 0.45 | [2] |
| 9a | PI3Kα | MCF-7 | 9.80 ± 0.93 | [9] |
| 9a | PI3Kα | A549 | 11.30 ± 1.19 | [9] |
| 9a | PI3Kα | HepG-2 | 12.32 ± 0.96 | [9] |
| 9a | PI3Kα | PC-3 | 14.69 ± 1.32 | [9] |
| (S)-7 | EGFR | - | <0.001 | [3] |
Antimicrobial and Anti-inflammatory Activities
Thienopyrimidine derivatives have also shown potential as antimicrobial and anti-inflammatory agents.[1][10][11]
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Materials: Target kinase, substrate, ATP, assay buffer, test compounds, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the test compounds to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at 30 °C for 1 hour. f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic and biological evaluation protocols provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to explore the potential of this promising class of compounds. Further derivatization and optimization of this scaffold, guided by structure-activity relationship studies, may lead to the discovery of new drug candidates with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 206564-03-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling Synthesis of 4-Aryl-2-Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for the synthesis of 4-aryl-2-aminopyrimidines via the palladium-catalyzed Suzuki-Miyaura coupling of a 2-aminopyrimidine core with various arylboronic acids. The 2-aminopyrimidine scaffold is a key component in many pharmaceutical agents, and this methodology allows for the efficient diversification of this important structural class.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-4-halopyrimidine.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The coupled product, 4-aryl-2-aminopyrimidine, is formed, and the Pd(0) catalyst is regenerated.[4]
Core Components and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is crucial for catalytic activity. Common catalysts include Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃, and Pd(OAc)₂ with PCy₃.[5][6][7] The ligand plays a significant role in stabilizing the palladium center and influencing reactivity and selectivity.[8] Highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands have been shown to be effective for coupling challenging heterocyclic substrates, including aminopyrimidines, without the need for protecting the amino group.[2]
-
Base: A base is required to facilitate the transmetalation step.[3][4] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF).[3][6][9] The strength and nature of the base can significantly impact the reaction outcome.[8]
-
Solvent: The solvent system must be capable of dissolving the reagents and be compatible with the reaction conditions. Anhydrous solvents are often crucial.[8] Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), n-butanol, or mixtures such as toluene/ethanol/water.[6][8][9]
-
Arylboronic Acid: A wide range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents can be successfully employed in this reaction.[5]
Data Presentation: Optimized Reaction Conditions
The following table summarizes typical reaction conditions that have been successfully applied to the Suzuki-Miyaura coupling of pyrimidine derivatives. These serve as a starting point for the optimization of the synthesis of specific 4-aryl-2-aminopyrimidines.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Starting Material | 2-Amino-4-chloropyrimidine | 2-Amino-4-bromopyrimidine | Solid-supported 4-chloro-2-aminopyrimidine | [1][6] |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (1.5 mol%) | [5][6][10] |
| Ligand | - | PCy₃ (10 mol%) | P(t-Bu)₃ (3 mol%) | [5][6] |
| Base | K₂CO₃ (3.0 equiv.) | K₂HPO₄·3H₂O (3.0 equiv.) | KF (spray-dried, 3.0 equiv.) | [5][6][10] |
| Solvent | 1,4-Dioxane/H₂O | Methanol | THF (anhydrous) | [1][6] |
| Temperature | 80-100 °C | 90 °C | 50 °C | [1][5][6] |
| Reaction Time | 8-24 hours | 12-18 hours | Overnight | [1][6] |
| Typical Yield | Good to Excellent | 80-95% | Moderate to High Purity | [5][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Amino-4-chloropyrimidine with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Amino-4-chloropyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-amino-4-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1][8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-aminopyrimidine.[8]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for 4-Aryl-2-Aminopyrimidine Synthesis
Caption: Step-by-step workflow for the synthesis of 4-aryl-2-aminopyrimidines.
Troubleshooting
| Problem | Potential Cause | Recommended Solution | Reference |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a more active catalyst/ligand system. | [2][8] |
| Poor quality of reagents | Ensure purity of starting materials and use anhydrous solvents. | [8] | |
| Insufficient temperature or time | Increase reaction temperature; monitor the reaction for a longer duration. | [8] | |
| Formation of Byproducts | Homocoupling of boronic acid | Use a lower catalyst loading; add the boronic acid slowly. | [8] |
| Protodeborylation of boronic acid | Ensure strictly anhydrous conditions; select a weaker, non-nucleophilic base. | [8] | |
| Catalyst Deactivation | Presence of impurities | Purify all starting materials and solvents to remove catalyst poisons (e.g., sulfur compounds). | [8] |
| Oxidation of phosphine ligands | Maintain a strict inert atmosphere throughout the reaction. | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(3-Thienyl)-2-pyrimidinamine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Thienyl)-2-pyrimidinamine is a heterocyclic small molecule belonging to the thienopyrimidine class. The thienopyrimidine scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purines and is a core component of numerous compounds with demonstrated biological activity.[1] Derivatives of thienopyrimidine have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] While specific kinase inhibition data for this compound is not extensively published, the broader class of thienopyrimidine derivatives has shown inhibitory activity against a range of kinases, including Fms-like tyrosine kinase 3 (FLT3), Src kinase, Microtubule Affinity-Regulating Kinase 4 (MARK4), Phosphatidylinositol-3-kinase (PI3K), mTOR, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4][5][6][7][8]
These application notes provide a framework for researchers to investigate the potential of this compound as a kinase inhibitor, including detailed protocols for its characterization.
Postulated Mechanism of Action
Based on the known activity of structurally related thienopyrimidine compounds, it is hypothesized that this compound may function as an ATP-competitive inhibitor of protein kinases. The pyrimidine ring is a key structural feature that can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for many kinase inhibitors. The thienyl group and the 2-aminopyrimidine moiety can be further modified to enhance potency and selectivity for specific kinases.[2]
Applications in Research and Drug Development
-
Primary Screening: this compound can be used as a scaffold for the development of more potent and selective kinase inhibitors. It can be included in primary screening campaigns against a panel of kinases to identify potential targets.
-
Structure-Activity Relationship (SAR) Studies: The thienyl and pyrimidine rings of the molecule offer multiple sites for chemical modification, allowing for the systematic exploration of SAR to improve biological activity.[2]
-
Cancer Research: Given that many thienopyrimidine derivatives exhibit anti-proliferative activity against various cancer cell lines, this compound can be tested for its efficacy in cancer models, particularly those with known dependencies on specific kinase signaling pathways.[3][4][8]
-
Neurodegenerative Disease Research: The reported inhibition of MARK4 by a related 4,6-disubstituted pyrimidine with a thienyl group suggests potential applications in the study of Alzheimer's disease and other tauopathies.[2]
Data Presentation
The following table summarizes the reported biological activities of various thienopyrimidine derivatives, providing context for the potential therapeutic areas and kinase targets for this compound.
| Compound Class/Derivative | Target Kinase(s) | IC50 Values | Cell Line(s) | Reference(s) |
| Thieno[2,3-d]pyrimidine Derivative | CK2 | 0.1 µM | - | [9] |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | - | 13.42 µg/mL (0.045 µM) | MCF-7 | [4] |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | - | 52.56 µg/mL (0.16 µM) | MDA-MB-231 | [4] |
| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 | 0.23 µM | HCT-116, HepG2 | [8] |
| (Thienopyrimidin-2-yl)aminopyrimidine | PI3K | - | - | [6] |
| N-(3-tert-butylisoxazol-5-yl)-thieno[2,3-d]pyrimidine | FLT3 | - | HT-29, HepG-2, MCF-7 | [5] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | - | 0.013 µM | MCF-7 | [3] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | - | 0.056 µM | MDA-MB-231 | [3] |
Visualizations
Caption: Chemical structure of this compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for evaluating a novel kinase inhibitor.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from methodologies used for profiling kinase inhibitors and is suitable for determining the in vitro potency of this compound against a specific kinase.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO control.
-
Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition
This protocol is to determine if this compound inhibits a specific signaling pathway downstream of a target kinase (e.g., phosphorylation of AKT in the PI3K pathway).
Materials:
-
Cancer cell line of interest
-
This compound
-
Growth factors (if required to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time. Include a DMSO control.
-
If necessary, stimulate the pathway with a growth factor for a short period before harvesting.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. Compare the levels of phosphorylated protein in treated versus control cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 206564-03-6 | Benchchem [benchchem.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibitor Screening with 4-(3-Thienyl)-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology. The development of potent and selective kinase inhibitors requires robust and reliable screening assays to determine enzyme activity and inhibitor potency. This document provides a detailed framework for the initial screening and characterization of the compound 4-(3-Thienyl)-2-pyrimidinamine as a potential kinase inhibitor. While public data on the specific kinase inhibitory profile of this compound is limited, its thienopyrimidine scaffold is present in known kinase inhibitors, suggesting its potential as a valuable research compound.
Derivatives of thienopyrimidine have been identified as potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), mTOR, and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] This structural similarity provides a strong rationale for screening this compound against a panel of kinases to identify potential targets.
This guide outlines a typical workflow for kinase inhibitor screening, from broad-based biochemical assays to more targeted cell-based validation. It includes detailed protocols for common in vitro and cellular assays that can be adapted for the evaluation of this compound.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a standard workflow for identifying and characterizing a novel kinase inhibitor.
Data Presentation: Hypothetical Screening Data
The following table represents a hypothetical outcome of an initial kinase inhibitor screen for this compound, with subsequent IC50 determination for the most promising hits. This data is for illustrative purposes only.
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Kinase Family |
| PI3Kα | 85 | 150 | Lipid Kinase |
| PI3Kβ | 78 | 350 | Lipid Kinase |
| PI3Kδ | 92 | 80 | Lipid Kinase |
| PI3Kγ | 95 | 50 | Lipid Kinase |
| mTOR | 65 | 1200 | PIKK |
| VEGFR-2 | 45 | > 10,000 | Tyrosine Kinase |
| CDK7 | 12 | > 10,000 | Serine/Threonine Kinase |
| PLK1 | 8 | > 10,000 | Serine/Threonine Kinase |
A Key Signaling Pathway: The PI3K/AKT/mTOR Cascade
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[1] Its dysregulation is frequently implicated in cancer, making it a key target for inhibitor development.[1] Given that thienopyrimidine derivatives have shown activity against this pathway, it represents a logical starting point for investigating the mechanism of action of this compound.
Experimental Protocols
In Vitro Kinase Assay (TR-FRET Method)
This protocol describes a common, fluorescence-based in vitro kinase assay suitable for high-throughput screening.[3]
Principle: This homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor. This generates a fluorescent signal proportional to the extent of substrate phosphorylation. Kinase inhibition is measured as a decrease in the TR-FRET signal.[3]
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Stop buffer
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and the biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop buffer containing the terbium-labeled antibody and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to determine if the compound inhibits the phosphorylation of a kinase's substrate within a cellular context.[4]
Principle: Cells are treated with the kinase inhibitor, and then the phosphorylation status of a downstream substrate of the target kinase is assessed by Western blot analysis using a phospho-specific antibody. A decrease in the phosphorylated form of the substrate indicates inhibition of the kinase in the cell.
Materials:
-
Cancer cell line known to have an active target kinase pathway
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.[5]
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[7]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the relative decrease in phosphorylation at different inhibitor concentrations.
Cell Proliferation Assay (e.g., BaF3 Assay)
This assay assesses the impact of kinase inhibition on cell proliferation and survival.[4]
Principle: The BaF3 cell line is dependent on the cytokine IL-3 for survival and proliferation. By transfecting these cells with a constitutively active oncogenic kinase, their survival becomes dependent on the activity of this kinase, even in the absence of IL-3.[4] Inhibition of this driver kinase by a compound will lead to a decrease in cell proliferation, which can be measured.
Materials:
-
Engineered BaF3 cell line expressing the target kinase
-
Cell culture medium without IL-3
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the engineered BaF3 cells in a 96-well plate in IL-3-free medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion
The provided protocols and workflow offer a comprehensive guide for the initial evaluation of this compound as a potential kinase inhibitor. While the specific targets of this compound are yet to be publicly defined, the methodologies described here are fundamental to the process of kinase inhibitor discovery and characterization. Successful identification of a target kinase through these screening methods would be the first step in a more extensive drug development process, including lead optimization, in vivo efficacy studies, and safety profiling.
References
- 1. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Application Notes: Cell-Based Assay Protocol for 4-(3-Thienyl)-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Thienyl)-2-pyrimidinamine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thienopyrimidine scaffold is recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. Notably, derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
This document provides a detailed protocol for a cell-based cytotoxicity assay to evaluate the anti-proliferative effects of this compound on cancer cell lines. While specific data for this exact compound is limited in publicly available literature, this protocol is based on established methodologies for closely related thieno[2,3-d]pyrimidine analogs. Additionally, this document outlines a key signaling pathway potentially modulated by this class of compounds.
Putative Signaling Pathway: VEGFR-2
Several thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Inhibition of the VEGFR-2 signaling cascade can disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[3][4][5]
Caption: Putative inhibition of the VEGFR-2 signaling pathway.
Data Presentation
The following table summarizes the cytotoxic activity of a structurally similar compound, 2-ethyl-4-amino-thieno[2,3-d]pyrimidine, against two human breast cancer cell lines. This data is provided as a reference for the expected potency of this class of compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-ethyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | MTT Assay | 0.11 | [6] |
| 2-ethyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | MTT Assay | 0.24 | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells and to determine its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT-based cell cytotoxicity assay.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 4-(3-Thienyl)-2-pyrimidinamine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 4-(3-thienyl)-2-pyrimidinamine analogs, a class of compounds with significant potential in drug discovery due to their diverse biological activities. These compounds, belonging to the broader family of thienopyrimidines, have demonstrated promising activity as kinase inhibitors and anticancer agents.[1][2][3][4] The following sections summarize key quantitative data, detail essential experimental methodologies, and provide visual representations of relevant pathways and workflows.
Data Presentation: In Vitro Activities of Thieno[2,3-d]pyrimidine Analogs
The following tables summarize the in vitro biological activities of various this compound analogs and related thieno[2,3-d]pyrimidine derivatives.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase(s) | IC50 (µM) | Percent Inhibition | Reference Compound | Cell Line(s) | Citation |
| VIb | PI3Kβ, PI3Kγ | - | 72% (PI3Kβ), 84% (PI3Kγ) at 10 µM | PI-103 | - | [4] |
| IIIa | PI3Kβ, PI3Kγ | - | 62% (PI3Kβ), 70% (PI3Kγ) at 10 µM | PI-103 | - | [4] |
| B1 | EGFRL858R/T790M | 0.013 | - | AZD9291, Olmutinib | NCI-H1975 | [5] |
| B7 | EGFRL858R/T790M | 0.0059 | - | AZD9291, Olmutinib | NCI-H1975 | [5] |
| 12dj | MNK1 | Potent Inhibition (IC50 not specified) | - | - | SUNE-1, 786-O | [6] |
| (thienopyrimidin-4-ylthio)propanoic acid derivative 1 | CK2 | 0.1 | - | - | - | [7] |
| (thienopyrimidin-4-ylthio)propanoic acid derivative 2 | CK2 | 0.125 | - | - | - | [7] |
Table 2: Antiproliferative and Cytotoxic Activity
| Compound ID | Cell Line | IC50 (µM) | Activity Metric | Citation |
| 2 | MCF-7 | 0.013 | Antiproliferative | [8] |
| 2 | MDA-MB-231 | 0.056 | Antiproliferative | [8] |
| 3 | MCF-7 | 0.045 | Cytotoxicity | [9] |
| 4 | MCF-7 | 0.11 | Cytotoxicity | [9] |
| 9a | HT-29 | 1.21 | Cytotoxicity | [10] |
| 9a | HepG-2 | 6.62 | Cytotoxicity | [10] |
| 9a | MCF-7 | 7.2 | Cytotoxicity | [10] |
| 9b | HT-29 | 0.85 | Cytotoxicity | [10] |
| IIIj | T-47D | Potent Inhibition (IC50 not specified) | Cytotoxicity | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from published studies on thieno[2,3-d]pyrimidine derivatives and can be adapted for specific this compound analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in Dimethyl sulfoxide (DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.
-
Kinase Reaction Setup:
-
Add the kinase enzyme and its specific substrate to the wells of a 384-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).
-
Termination and Signal Generation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction, producing a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the antiproliferative effects of the test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, NCI-H1975)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 3: Western Blotting for Phosphorylated Protein Levels
This protocol is used to investigate the effect of the compounds on specific signaling pathways by measuring the phosphorylation status of key proteins. For instance, to assess the inhibition of the MNK1 pathway, the phosphorylation of its substrate, eIF4E, can be examined.[6]
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-eIF4E) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound analogs.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidine analogs.[12]
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.[12]
Caption: General experimental workflow for the in vitro evaluation of novel kinase inhibitors.
References
- 1. ijacskros.com [ijacskros.com]
- 2. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of thienopyrimidines, a versatile heterocyclic scaffold with significant therapeutic potential. Thienopyrimidines, being isosteres of purines, have been extensively explored for various biological activities, including anticancer, anti-infective, and anti-inflammatory effects.[1][2][3] This document outlines the key structural modifications influencing their activity, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows.
I. Introduction to Thienopyrimidines
Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene and a pyrimidine ring. Three main isomers exist: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] Their structural similarity to endogenous purine bases, such as adenine and guanine, allows them to interact with a wide range of biological targets, particularly protein kinases.[1][3] This has led to the development of numerous thienopyrimidine derivatives as potent inhibitors of key enzymes in signaling pathways implicated in diseases like cancer.[4][5][6]
II. Structure-Activity Relationship (SAR) Summary
The biological activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize key SAR findings for different therapeutic targets.
Anticancer Activity
Thienopyrimidines have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[7][8][9]
a) EGFR and VEGFR-2 Inhibition:
Many thieno[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of EGFR and VEGFR-2.[7][10]
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the thieno[2,3-d]pyrimidine ring is crucial for activity. Aryloxy moieties, particularly those with specific substitution patterns, have been shown to be beneficial. For instance, a 4-(4-chloro-3-methylphenoxy) group has demonstrated potent EGFR inhibitory activity.[10]
-
Substituents on the aryloxy ring: The presence of hydrogen bond donor groups, such as an amino group (-NH2) in the para position of the aryloxy moiety, can enhance dual EGFR and VEGFR-2 inhibitory activity.[10]
-
Fused ring systems: Tetrahydrocyclohepta[9][11]thieno[2,3-d]pyrimidine derivatives have shown promising anticancer activity.[7]
b) PI3K Inhibition:
Thienopyrimidines have been identified as potent and selective inhibitors of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[5][6][9]
-
Replacement of quinoline moieties: Replacing the quinoline scaffold in known PI3K inhibitors with a thienopyrimidine ring has led to novel derivatives with high potency and selectivity for PI3Kα over mTOR.[9]
-
Flexible linkers: The introduction of a flexible hydrazinyl linker at the 2-position of the pyrimidine ring can increase cytotoxic and kinase inhibitory activity.[5]
Table 1: SAR Summary of Thienopyrimidine Derivatives as Anticancer Agents
| Scaffold | Target(s) | Key Structural Features for High Activity | Reference Compound Example | IC50 Values |
| Thieno[2,3-d]pyrimidine | EGFR, VEGFR-2 | 4-Aryloxy substituents, particularly with electron-withdrawing and small hydrophobic groups. | Compound 5f (4-(4-Chloro-3-methylphenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[11]thieno[2,3-d]pyrimidine) | EGFR: ~0.04 µM, VEGFR-2: 1.23 µM[7][10] |
| Thieno[2,3-d]pyrimidine | PI3Kα | Substitution at the 2-position with moieties that can interact with the catalytic site. | Compound 6g | PI3Kα: <1 nM |
| Thieno[2,3-d]pyrimidine | Anticancer (general) | 2-(Benzylamino)-5,6-dimethyl substitution. | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Mean Growth Percent = 51.01% in NCI 60 cell line screen[12] |
| Thieno[2,3-d]pyrimidine | Anticancer (general) | Linkage of a thiosemicarbazide moiety. | Compound 5d (with 4-OCH3 analogue) | More potent than Doxorubicin against PC-3 and HCT-116 cell lines[13] |
Anti-infective Activity
Thienopyrimidines have demonstrated broad-spectrum anti-infective properties, including antibacterial, antifungal, antiparasitic, and antiviral activities.[1]
-
Antibacterial Activity: Certain derivatives have shown activity against Helicobacter pylori by inhibiting the respiratory complex I.[14]
-
Antiplasmodial Activity: Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum.[1]
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of thienopyrimidine derivatives and their biological evaluation.
General Synthesis of Thieno[2,3-d]pyrimidines
A common route for the synthesis of the thieno[2,3-d]pyrimidine core involves the cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with various reagents.
Protocol 1: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidines
-
Starting Material: 2-Amino-thiophene-3-carbonitrile derivative.
-
Cyclization: Reflux the starting material with an excess of formamide to yield the corresponding thieno[2,3-d]pyrimidin-4-one.
-
Chlorination: Treat the resulting thieno[2,3-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) to obtain the 4-chloro-thieno[2,3-d]pyrimidine intermediate. This intermediate is a versatile precursor for further functionalization at the 4-position.
Protocol 2: Synthesis of 4-Aryloxy-thieno[2,3-d]pyrimidines
-
Starting Material: 4-Chloro-thieno[2,3-d]pyrimidine.
-
Nucleophilic Substitution: React the 4-chloro derivative with a substituted phenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide - DMF) at elevated temperature.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2/PI3K)
-
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using an ELISA-based method or radiometric assay.
-
Materials: Recombinant human kinase (EGFR, VEGFR-2, or PI3K), appropriate substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases), ATP, test compounds, and a detection system (e.g., anti-phosphotyrosine antibody conjugated to HRP).
-
Procedure:
-
Coat a 96-well plate with the substrate.
-
Add the kinase, ATP, and various concentrations of the test compound to the wells.
-
Incubate to allow the kinase reaction to proceed.
-
Wash the plate to remove ATP and unbound reagents.
-
Add a specific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic or chemiluminescent substrate for the enzyme and measure the signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), cell culture medium, fetal bovine serum (FBS), MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the thienopyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Assay Principle: This method uses a fluorescent dye that binds to DNA (e.g., propidium iodide - PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials: Cancer cell line, test compounds, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and propidium iodide (PI).
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate in the dark to allow staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
IV. Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Signaling Pathways
a) EGFR/VEGFR-2 Signaling Pathway
Caption: Inhibition of EGFR and VEGFR-2 signaling by thienopyrimidines.
b) PI3K/AKT/mTOR Signaling Pathway
Caption: Thienopyrimidine inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflows
a) General Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
b) Workflow for Anticancer Evaluation
Caption: Experimental workflow for evaluating anticancer thienopyrimidines.
V. Conclusion
The thienopyrimidine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. The SAR studies summarized herein provide a roadmap for the rational design of novel and potent therapeutic agents. The detailed protocols offer practical guidance for researchers engaged in the synthesis and evaluation of these promising compounds. Further exploration of the chemical space around the thienopyrimidine core is warranted to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile [pubmed.ncbi.nlm.nih.gov]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 13. scirp.org [scirp.org]
- 14. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-Thienyl)-2-pyrimidinamine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Thienyl)-2-pyrimidinamine belongs to the thienopyrimidine class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry due to its isoelectronic resemblance to purines, allowing it to interact with a variety of biological targets, including protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial area of oncology research. While specific data on this compound is limited in publicly available literature, the broader thienopyrimidine family has demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3]
These application notes provide a comprehensive overview of the potential uses of this compound in cancer cell line research, based on the activities of structurally related thienopyrimidine derivatives. Detailed protocols for evaluating its efficacy and elucidating its mechanism of action are also presented.
Potential Applications in Cancer Research
Based on the known activities of the thienopyrimidine scaffold, this compound is a candidate for investigation in the following areas:
-
Inhibition of Protein Kinases: Many thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[4][5]
-
Antiproliferative Activity: Derivatives of thienopyrimidine have shown cytotoxic effects against a range of cancer cell lines, including breast, colon, and leukemia.[6][7][8]
-
Induction of Apoptosis: Certain thienopyrimidines have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][10]
-
Cell Cycle Arrest: The ability to halt the cell cycle is another mechanism by which thienopyrimidine compounds can exert their anticancer effects.[2]
Quantitative Data of Related Thienopyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of various thienopyrimidine derivatives against several human cancer cell lines. This data can serve as a benchmark for the evaluation of this compound.
Table 1: Antiproliferative Activity of Thienopyrimidine Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | - (GP = -31.02%) | [7] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | 0.013 | [11] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 | 0.056 | [11] |
| Thienopyrimidine Derivative 13 | MDA-MB-231 | 34.04 | [8] |
Table 2: Antiproliferative Activity of Thienopyrimidine Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Halogenated thieno[3,2-d]pyrimidine (Compound 1) | L1210 | 0.32 | [6] |
| Halogenated thieno[3,2-d]pyrimidine (Compound 2) | L1210 | 5.4 | [6] |
| Thienopyrimidine Derivative 13 | HT-29 (Colon) | 45.62 | [8] |
| Thieno[2,3-d][2][3][4]triazolo[1,5-a]pyrimidine (10b) | MCF-7 | 19.4 | [1] |
| Thieno[2,3-d][2][3][4]triazolo[1,5-a]pyrimidine (10e) | MCF-7 | 14.5 | [1] |
| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon) | 11.08 | [9] |
Signaling Pathways
Thienopyrimidine derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. A generalized diagram of these pathways is provided below.
Caption: Proposed signaling pathways targeted by thienopyrimidine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer properties of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
While this compound itself is not extensively documented in the context of cancer research, the thienopyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented here provide a solid framework for researchers to begin investigating the potential of this and related compounds as inhibitors of cancer cell growth and to explore their underlying mechanisms of action. Further studies, including kinase profiling and in vivo xenograft models, will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thienopyrimidines in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines, heterocyclic compounds structurally analogous to purines, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Their scaffold, arising from the fusion of thiophene and pyrimidine rings, serves as a versatile framework for the development of novel therapeutic agents.[3][4] Notably, numerous derivatives of thienopyrimidine have demonstrated potent antimicrobial and antifungal properties, positioning them as promising candidates in the fight against infectious diseases and emerging drug resistance.[5][6]
These compounds exert their antimicrobial effects through various mechanisms, including the disruption of essential cellular processes in microorganisms.[5] Some thienopyrimidines have been shown to selectively inhibit key enzymes involved in bacterial DNA replication, transcription, translation, and cell wall synthesis.[5] Their structural similarity to purines allows them to interfere with nucleic acid synthesis, a vital pathway for microbial survival.[4] In fungi, certain thienopyrimidine derivatives can compromise cell membrane integrity by targeting specific fungal enzymes, ultimately leading to cell death.[5]
This document provides detailed application notes and experimental protocols for the investigation of thienopyrimidines as antimicrobial and antifungal agents. It includes a summary of their activity against various pathogens, standardized methodologies for in vitro screening, and visualizations of potential mechanisms of action to guide further research and development.
Antimicrobial and Antifungal Activity of Thienopyrimidine Derivatives
The following tables summarize the in vitro efficacy of various thienopyrimidine derivatives against a range of bacterial and fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, have been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Escherichia coli | Salmonella typhimurium | Pseudomonas aeruginosa | Reference |
| Pyridothienopyrimidine 3a | 4-16 | 4 | 8 | 8 | 16 | - | |
| Pyridothienopyrimidine 4a | 4-16 | 4-16 | 4 | 8 | 16 | - | [7] |
| Pyridothienopyrimidine 5a | - | 8 | 8 | 8 | 16 | - | |
| Spiro cycloalkane-1,2′-pyridothienopyrimidin]-4′(3′H)-one 6a-d | 4-32 | 4-32 | 4-32 | 4-32 | 4-32 | - | [7] |
| Alanine amino acid derivative 6a | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | |
| Glycine derivative 6c | - | - | - | 8 | 16 | - | [8] |
| Triazolo derivative 8b | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [8] |
| 4-aminopyrazolone 9a | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [8] |
| 4-aminopyrazolone 9b | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [8] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | 250 | - | - | 125 | - | - | [9] |
| Thienopyrimidine-sulfadiazine hybrid 12ii | >250 | - | - | >250 | - | - | [9] |
| Thieno[2,3-d]pyrimidinedione 1 | 2-16 | - | - | 16->32 | - | - | [10] |
| Thieno[2,3-d]pyrimidinedione 2 | 2-16 | - | - | 16->32 | - | - | [10] |
| Amoxicillin (Reference) | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - |
Table 2: Antifungal Activity of Thienopyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida tropicalis | Saccharomyces cerevisiae | Aspergillus flavus | Aspergillus niger | Trichophyton rubrum | Reference |
| Pyridothienopyrimidine 3a | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | |
| Pyridothienopyrimidine 4a | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [7] |
| Pyridothienopyrimidine 4b | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [7] |
| Pyridothienopyrimidine 5a | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [7] |
| Pyridothienopyrimidine 6b | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [7] |
| Pyridothienopyrimidine 6c | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [7] |
| Pyridothienopyrimidine 7a | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [7] |
| Pyridothienopyrimidine 7c | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | |
| Pyridothienopyrimidine 8b | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | [8] |
| Pyridothienopyrimidine 9b | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - | |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | 31.25 | - | - | - | - | - | [9] |
| Thienopyrimidine-sulfadiazine hybrid 4ii | 62.5 | - | - | - | - | - | [9] |
| Pyrimidothienotriazolotriazine 8 | - | - | - | 18 (mm) | - | 18 (mm) | [3] |
| Clotrimazole (Reference) | 4-16 | 4-16 | 4-16 | 4-16 | 4-16 | - |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
Thienopyrimidine compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each thienopyrimidine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth within the 96-well plates to achieve a range of concentrations.
-
Prepare the microbial inoculum by suspending colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Dilute the standardized inoculum in the broth to the final required concentration.
-
Add the diluted inoculum to each well containing the test compound, positive control, and negative control.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, use a microplate reader to measure absorbance.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This protocol describes the agar well diffusion method, a common technique for preliminary screening of antimicrobial activity.
Materials:
-
Thienopyrimidine compounds
-
Nutrient Agar or Sabouraud's Dextrose Agar plates
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Sterile cork borer or well cutter
-
Positive control (standard antibiotic/antifungal)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Prepare the microbial inoculum as described in Protocol 1.
-
Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the thienopyrimidine solution (at a known concentration) to the wells.
-
Add the positive control and solvent control to separate wells.
-
Incubate the plates under the same conditions as in Protocol 1.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Visualizations
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Thienopyrimidine derivatives, due to their structural similarity to purines, can act as competitive inhibitors of essential enzymes in nucleic acid synthesis. One such target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.
Caption: Inhibition of bacterial DNA gyrase by a thienopyrimidine derivative.
General Workflow for Antimicrobial Drug Discovery with Thienopyrimidines
The process of identifying and developing new antimicrobial agents from thienopyrimidine scaffolds follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for antimicrobial drug discovery using thienopyrimidines.
Conclusion
Thienopyrimidines represent a valuable and promising class of compounds in the search for novel antimicrobial and antifungal agents. The data and protocols presented here offer a foundational resource for researchers to explore the potential of these scaffolds. Further investigations into their mechanism of action, structure-activity relationships, and in vivo efficacy are crucial next steps in translating their therapeutic potential into clinical applications.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Thienyl)-2-pyrimidinamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4-(3-Thienyl)-2-pyrimidinamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is a Claisen condensation to form the key intermediate, 1-(3-thienyl)butane-1,3-dione. This is followed by a cyclocondensation reaction of the diketone with guanidine to yield the final product, this compound.
Q2: What are the critical parameters to control during the Claisen condensation step?
A2: The critical parameters for the synthesis of 1-(3-thienyl)butane-1,3-dione include the choice of a strong base (sodium ethoxide or sodium hydride are common), the reaction temperature (typically maintained at or below room temperature to minimize side reactions), and the exclusion of moisture, as the base is water-sensitive.
Q3: What are the key factors for a successful cyclocondensation with guanidine?
A3: For the cyclocondensation step, the key factors are the choice of a suitable solvent (commonly an alcohol like ethanol), the presence of a base (such as sodium ethoxide) to facilitate the reaction, and maintaining the appropriate reaction temperature, often reflux, to drive the reaction to completion.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both the Claisen condensation and the cyclocondensation. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the recommended purification methods for the final product?
A5: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Column chromatography using silica gel may also be employed if further purification is necessary to remove persistent impurities.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Claisen Condensation | ||
| Low or no yield of 1-(3-thienyl)butane-1,3-dione | 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Low reactivity of starting materials. | 1. Use freshly prepared or properly stored sodium ethoxide or sodium hydride. Ensure the correct stoichiometry. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction time or temperature, but monitor for decomposition. |
| Formation of multiple byproducts | 1. Self-condensation of ethyl acetate. 2. Side reactions due to high temperature. | 1. Add the ethyl acetate slowly to the mixture of 3-acetylthiophene and the base. 2. Maintain a lower reaction temperature, for example, by using an ice bath. |
| Step 2: Cyclocondensation | ||
| Low yield of this compound | 1. Incomplete reaction. 2. Decomposition of the product. 3. Suboptimal base concentration. | 1. Increase the reflux time and monitor by TLC. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Ensure the correct amount of base is used to facilitate the cyclization. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a precipitate. | 1. After the reaction, cool the mixture in an ice bath to induce precipitation. If necessary, partially remove the solvent under reduced pressure. 2. Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation or attempt to purify via column chromatography. |
| Product is impure after initial isolation | 1. Presence of unreacted starting materials. 2. Contamination with side products. | 1. Ensure the reaction has gone to completion using TLC. 2. Purify the crude product by recrystallization, washing the crystals with a cold solvent. If impurities persist, use column chromatography. |
Experimental Protocols
Step 1: Synthesis of 1-(3-Thienyl)butane-1,3-dione
Methodology: This procedure is based on a standard Claisen condensation reaction.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Reaction: Add 3-acetylthiophene (1 equivalent) to the flask. Slowly add ethyl acetate (1.2 equivalents) dropwise from the dropping funnel to the stirred solution at room temperature.
-
Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-thienyl)butane-1,3-dione. The crude product can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography.
| Parameter | Value |
| Reactants | 3-Acetylthiophene, Ethyl Acetate, Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 2 - 4 hours |
| Temperature | Reflux |
| Typical Yield | 70 - 85% |
Step 2: Synthesis of this compound
Methodology: This procedure follows a standard cyclocondensation reaction to form the pyrimidine ring.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-thienyl)butane-1,3-dione (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in ethanol.
-
Reaction: Add a solution of sodium ethoxide (2.2 equivalents) in ethanol to the flask.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol. The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure this compound.
| Parameter | Value |
| Reactants | 1-(3-Thienyl)butane-1,3-dione, Guanidine Hydrochloride, Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Time | 4 - 6 hours |
| Temperature | Reflux |
| Typical Yield | 60 - 80% |
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical flow of the two-step synthesis.
Technical Support Center: Purification of 4-(3-Thienyl)-2-pyrimidinamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 4-(3-Thienyl)-2-pyrimidinamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product has low purity after synthesis. What are the likely impurities and how can I remove them?
A1: Low purity in this compound synthesis can stem from unreacted starting materials, byproducts, or degradation products. Common impurities may include starting materials like 1-(3-thienyl)ethanone, guanidine, or related intermediates. Side-reaction products, such as isomers or over-alkylated compounds, can also be present.
Troubleshooting Steps:
-
Identify Impurities: Utilize analytical techniques like HPLC, LC-MS, and NMR to identify the structure of the major impurities.
-
Select Appropriate Purification Method: Based on the nature of the impurities, choose the most effective purification technique. A summary of potential impurities and suggested removal methods is provided in Table 1.
Q2: I am having difficulty purifying this compound using column chromatography. The compound either streaks or does not separate well from impurities. What can I do?
A2: Peak tailing or poor separation in column chromatography is a common issue with basic compounds like 2-aminopyrimidines on silica gel. This is often due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to suppress the interaction with silica. Triethylamine (TEA) at 0.1-1% (v/v) is commonly used. For example, a gradient of dichloromethane/methanol with 0.5% TEA can significantly improve peak shape.[1]
-
Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or a polymer-based support.
-
Optimize the Solvent System: Systematically vary the polarity of the eluent. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A shallow gradient can improve separation.
Q3: My attempt to recrystallize this compound resulted in a very low yield or no crystals at all. What is the best solvent for recrystallization?
A3: Finding a suitable recrystallization solvent is crucial for achieving high purity and good recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Good candidates for 2-aminopyrimidine derivatives often include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or a mixture of solvents.[2] A mixed solvent system, such as ethyl acetate/hexane, can be effective.[2]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
Q4: After purification, I still observe a significant amount of colored impurities in my product. How can I remove them?
A4: Colored impurities are often highly conjugated organic molecules.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon and the adsorbed impurities. Be aware that this can sometimes lead to a loss of the desired product.
-
Chromatography: Column chromatography is often effective at removing colored impurities. See the troubleshooting steps in Q2 for optimizing this technique.
Data Presentation
Table 1: Potential Impurities and Suggested Purification Methods
| Impurity Name/Type | Potential Origin | Suggested Purification Method |
| Unreacted Guanidine | Starting material | Aqueous wash (if the product is in an organic solvent), or column chromatography. |
| Unreacted 1-(3-thienyl)ethanone | Starting material | Column chromatography. |
| Isomeric Byproducts | Side reactions during synthesis | Column chromatography or preparative HPLC. |
| Poly-substituted Pyrimidines | Side reactions | Column chromatography or recrystallization. |
| Baseline Material on TLC | Highly polar impurities/byproducts | Column chromatography with a more polar eluent system. |
Table 2: Representative Purification Data for this compound
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization (Ethanol) | 85% | 97% | 75% |
| Column Chromatography (Silica Gel, DCM/MeOH gradient with 0.5% TEA) | 85% | >99% | 60% |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 97% (post-recrystallization) | >99.5% | 80% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Choose a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 100% Dichloromethane + 0.5% TEA).
-
Gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A typical gradient could be from 0% to 5% Methanol in Dichloromethane (with 0.5% TEA).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., ethanol, ethyl acetate) and heat the mixture.
-
If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is a good candidate.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-(3-Thienyl)-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(3-Thienyl)-2-pyrimidinamine. The content is designed to offer practical solutions to specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to provide targeted solutions for issues related to the synthesis and purification of this compound.
Synthesis & Reaction Optimization
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two-step synthesis. Here is a troubleshooting guide for each step:
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one (Enaminone Intermediate)
-
Incomplete Reaction: The reaction between 3-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) may not have gone to completion.
-
Solution: Ensure a slight excess of DMF-DMA is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish.
-
-
Moisture Contamination: DMF-DMA is sensitive to moisture, which can lead to its decomposition and lower the yield of the enaminone.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Cyclocondensation with Guanidine
-
Suboptimal Base: The choice and amount of base are critical for the cyclocondensation reaction.
-
Solution: Sodium ethoxide or sodium methoxide are commonly used. Ensure that the base is freshly prepared or properly stored to maintain its activity. An appropriate molar equivalent of the base is necessary to deprotonate guanidine hydrochloride and drive the reaction.
-
-
Reaction Temperature and Time: The reaction may require specific temperature and time for optimal conversion.
-
Solution: Refluxing in a suitable solvent like ethanol is typical. If the reaction is incomplete, consider a higher boiling point solvent, but be mindful of potential side reactions at elevated temperatures. Monitor the reaction by TLC to determine the optimal reaction time.
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?
A2: The formation of byproducts is a common issue. Based on the reaction mechanism, the following impurities are plausible:
-
Michael Addition Adduct: Guanidine can potentially add to the enaminone via a Michael addition without subsequent cyclization, especially under milder conditions.
-
Solution: Ensure the reaction conditions (e.g., temperature, base concentration) are sufficient to promote the cyclization and dehydration steps leading to the pyrimidine ring.
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the enaminone intermediate and guanidine in the final mixture.
-
Solution: Optimize reaction conditions as described in Q1. Ensure the correct stoichiometry of reactants.
-
-
Biginelli-type Byproducts: Although less common in this specific reaction, under certain conditions, side reactions resembling the Biginelli condensation can occur, leading to more complex structures.
-
Solution: Strict control of reaction parameters, particularly temperature and the nature of the reactants, can minimize these side reactions.
-
Purification Challenges
Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A3: Purification can be challenging due to the presence of polar impurities and unreacted starting materials.
-
Recrystallization: This is often the most effective method for obtaining highly pure product.
-
Recommended Solvents: Ethanol, methanol, or mixtures of ethyl acetate and hexanes have been reported for similar compounds. Experiment with different solvent systems to find the one that provides good recovery and purity.
-
-
Column Chromatography: If recrystallization does not remove all impurities, column chromatography on silica gel can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective for separating the product from less polar and more polar impurities.
-
-
Acid-Base Extraction: Since the product has a basic amino group, an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) to precipitate the pure product, which is then extracted back into an organic solvent.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Reason for Formation | Proposed Mitigation Strategy |
| (E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one | Incomplete reaction in the second step. | Optimize reaction time, temperature, and stoichiometry for the cyclocondensation step. | |
| Guanidine | Used in excess or incomplete reaction. | Use appropriate stoichiometry; purify by recrystallization or acid-base extraction. | |
| Michael Addition Adduct | Incomplete cyclization after the initial addition of guanidine to the enaminone. | Ensure sufficient reaction temperature and time to promote cyclization and dehydration. |
Experimental Protocols
1. Synthesis of (E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one
A solution of 3-acetylthiophene (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) in an anhydrous solvent such as toluene or DMF is refluxed for 4-8 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification or can be purified by column chromatography.
2. Synthesis of this compound
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, guanidine hydrochloride (1.5 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature. To this suspension, a solution of (E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one (1 equivalent) in absolute ethanol is added. The reaction mixture is then heated to reflux and maintained for 6-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
Caption: Desired reaction pathway versus a common side reaction.
Technical Support Center: Optimizing Thienopyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of thienopyrimidine synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered in the laboratory.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of thienopyrimidines, offering potential causes and solutions to improve reaction outcomes.
Q1: Why is the yield of my thienopyrimidine synthesis consistently low?
Low yields can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here are some common culprits and troubleshooting steps:
-
Purity of Starting Materials: Impurities in the initial reagents, such as the 2-aminothiophene precursor, can significantly hinder the reaction. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) before proceeding.
-
Inefficient Cyclization: The cyclization of the thiophene intermediate to form the pyrimidine ring is a critical step. If this step is inefficient, it can lead to a significant loss of product. Consider the following to improve cyclization:
-
Choice of Cyclizing Agent: Formamide is a commonly used and effective reagent for the synthesis of 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, often resulting in good to excellent yields (76-97%).[1] However, for certain substrates, other reagents like urea, thiourea, or isothiocyanates might be more effective.[1]
-
Reaction Temperature: High temperatures are often required for efficient cyclization, especially when using formamide or urea/thiourea.[1] However, excessively high temperatures can lead to the formation of tar and other byproducts.[2] It is crucial to optimize the temperature for your specific substrate.
-
Catalyst: The use of a base like potassium carbonate or sodium ethoxide can facilitate the cyclization of thiourea intermediates, leading to higher yields.[1]
-
-
Reaction Time: Some cyclization reactions can be slow and may require extended reaction times to proceed to completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Polar solvents like ethanol, methanol, or DMF are commonly used.[3]
Q2: I am observing the formation of a significant amount of tar-like byproducts. How can I minimize this?
The formation of tar is a common issue in thienopyrimidine synthesis, often due to the instability of intermediates or harsh reaction conditions.[2]
-
Temperature Control: As mentioned, excessively high temperatures can lead to decomposition and polymerization of reactants and intermediates. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
-
Stabilization of Intermediates: Aminothiophene bases can be unstable.[2] In some cases, formylation of the aminothiophene can stabilize the intermediate before cyclization, leading to a cleaner reaction and higher yield.[2]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Q3: My final product is difficult to purify. What are some effective purification strategies?
Purification of thienopyrimidine derivatives can be challenging due to their often-poor solubility.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Column Chromatography: For products that are not easily recrystallized, column chromatography using silica gel is a common alternative. A gradient elution system may be necessary to achieve good separation from impurities.
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities. For example, washing with cold ethanol can remove unreacted starting materials and soluble byproducts.[4]
Q4: Should I use conventional heating or microwave irradiation for my synthesis?
Both methods can be effective, but microwave irradiation often offers significant advantages.
-
Microwave Irradiation: This technique can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[5] For instance, the condensation of amino esters with isothiocyanates can be completed in minutes with microwave assistance, affording higher yields.[5]
-
Conventional Heating: While slower, conventional heating is still a widely used and effective method. It is particularly suitable for large-scale syntheses where specialized microwave reactors may not be available.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data from various synthetic routes to thienopyrimidines, allowing for easy comparison of yields under different conditions.
Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via Formamide Cyclization
| Starting Material (2-Aminothiophene Derivative) | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Reflux in formamide, 1.5 h | 92 | [5] |
| Phenylacetaldehyde and ethyl 3-cyanopropanoate derived thiophene | Reflux in formamide, 18 h | 80 | [6] |
| Various substituted 2-aminothiophenes | Excess formamide at high temperature | 76-97 | [1] |
Table 2: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxylate | Phenyl isothiocyanate, refluxing ethanol | 70 (one-pot) | [1] |
| 2-Aminothiophene-3-carboxylate | Phenyl isothiocyanate, isolation of thiourea, then NaOEt in refluxing ethanol | 60 (thiourea), 70 (cyclization) | [1] |
| 2-Aminothiophene-3-carboxylate | Isothiocyanate, K2CO3 in refluxing acetonitrile | 78 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in thienopyrimidine synthesis.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[6][7]thieno[2,3-d]pyrimidin-4-one [5]
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and then dried.
-
The crude product is recrystallized from ethanol to yield fine pale brown needles.
Protocol 2: General Procedure for the Synthesis of 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones via Thiourea Intermediate [1]
-
Thiourea Formation: A mixture of a 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (10 mmol) and an aryl isothiocyanate (10 mmol) is irradiated with microwaves (600 W) for 45-60 seconds or refluxed in ethanol. After cooling, the solid N-(3-(ethoxycarbonyl)-4,5-disubstituted-thiophen-2-yl)-N'-arylthiourea is collected and washed with cold ethanol.
-
Cyclization: The thienylthiourea intermediate (5 mmol) and potassium hydroxide (5 mmol) are heated under reflux in absolute ethanol (25 mL) with stirring for 1 hour.
-
The reaction mixture is cooled, and the precipitated potassium salt is collected by filtration.
-
The salt is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the final product, which is then collected by filtration, washed with water, and dried.
Visualizations
Diagram 1: General Synthetic Workflow for Thienopyrimidines
Caption: Common synthetic strategies for constructing the thienopyrimidine scaffold.
Diagram 2: Inhibition of the PI3K/Akt Signaling Pathway by Thienopyrimidine Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relugolix | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Kinase Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during kinase assays, ensuring data accuracy and reproducibility.
FAQs: Quick Solutions to Common Problems
Issue 1: High Background Signal
A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio.[1]
Q1: What are the common causes of a high background signal in my kinase assay?
A: High background can stem from several sources:
-
Contaminated Reagents: Impurities in buffers, ATP, or substrate solutions can be inherently fluorescent or luminescent. There might also be contaminating kinase or ATPase activity.[1]
-
Suboptimal Reagent Concentrations: Excessively high concentrations of ATP, substrate, or detection reagents can lead to non-specific signal generation.[1][2]
-
Compound Interference: The test compounds themselves may be autofluorescent, or they might interfere with the detection system (e.g., inhibit luciferase in a luminescence-based assay).[3][4]
-
Assay Plate Issues: Some microplates, particularly certain white opaque plates, can exhibit phosphorescence.[5]
-
Kinase Autophosphorylation: Some kinases can phosphorylate themselves, which can contribute to the background signal if the assay detects all phosphorylation events.[2][6]
Q2: How can I determine if my test compound is interfering with the assay detection system?
A: To check for compound interference, you should run a control experiment where the kinase is omitted from the reaction.[2] If the signal increases with the concentration of your compound in the absence of the enzyme, it indicates direct interference with the detection reagents.[2]
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with one or more components of the kinase reaction.[1]
Q1: I'm not getting a signal in my kinase assay. What should I check first?
A: A lack of signal is often due to an issue with a critical reagent. Here’s a checklist:
-
Inactive Enzyme: Ensure the kinase has been stored and handled correctly. Aliquot the enzyme to prevent repeated freeze-thaw cycles and always keep it on ice during use.[7] The activity of different enzyme lots can also vary.[8]
-
ATP Degradation: ATP solutions can degrade over time. It is recommended to use a fresh stock for your experiments.[5]
-
Incorrect Buffer Composition: Verify the pH, salt concentration, and the presence of necessary cofactors like MgCl₂ or MnCl₂ in your kinase buffer.[5][7]
-
Substrate Issues: Confirm the integrity, concentration, and solubility of your substrate in the assay buffer.[5]
Q2: My signal is very low. How can I increase it?
A: A low signal-to-background ratio can make it difficult to accurately measure kinase activity and inhibitor effects. To improve the signal:
-
Optimize Enzyme Concentration: Titrate the kinase to find a concentration that produces a robust signal while ensuring the reaction remains in the linear range.[9]
-
Optimize ATP and Substrate Concentrations: The concentrations of ATP and the substrate are critical. For many assays, using the substrate at a concentration around its Michaelis constant (Km) provides a good balance between signal and inhibitor sensitivity.[10] Similarly, the ATP concentration should be optimized, often around its Km value, especially for screening ATP-competitive inhibitors.[7]
-
Check Reaction Time: Perform a time-course experiment to determine the optimal incubation time where the reaction is linear.[5] If the reaction proceeds for too long, substrate depletion can occur, affecting the signal.[5]
Issue 3: Inconsistent Results and Poor Reproducibility
High variability in results can undermine the reliability of your findings. This can manifest as inconsistent IC50 values or significant well-to-well variation.[8]
Q1: What are the primary sources of variability in kinase assays?
A: Inconsistent results often stem from a combination of factors:
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting, especially with small volumes, and inadequate mixing of reagents are major sources of error.[1]
-
Assay Conditions: Fluctuations in incubation temperature and variations in timing can lead to variability.[1]
-
Assay Plate Effects: "Edge effects," caused by increased evaporation in the outer wells of a microplate, can concentrate reagents and alter reaction kinetics.[1]
-
Reagent Stability: Degradation of reagents due to improper storage or handling can cause inconsistent results between experiments.[8]
Q2: My IC50 values for the same inhibitor are fluctuating between experiments. Why is this happening?
A: Fluctuating IC50 values are a common problem with several potential causes:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[7][11] Even small variations in the ATP concentration between assays can lead to significant shifts in the measured IC50.[5]
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor in the assay buffer can result in an inaccurate effective concentration, leading to variable results.[8]
-
Enzyme Concentration and Activity: The specific activity of the kinase can vary between batches or due to storage conditions. Using a consistent concentration of a highly active kinase is crucial.[5][8]
-
Reaction Time: Ensure the kinase reaction is stopped within the linear range. If a significant portion of the substrate is consumed, it can affect IC50 determination.[5]
Troubleshooting Workflows and Diagrams
Visualizing the troubleshooting process can help systematically identify and resolve issues.
Caption: A flowchart for troubleshooting inconsistent kinase assay results.
Quantitative Data Summary
Proper concentrations of key reagents are critical for a successful kinase assay. The following tables provide general guidelines.
Table 1: Recommended Control Wells for a Kinase Assay
| Control Type | Components | Purpose | Expected Signal |
| Blank | Buffer and detection reagents only | Measures background from buffer and plate. | Minimal |
| Negative Control (No Enzyme) | All components except the kinase | Identifies compound interference with the detection system.[2] | Should be at or near background levels. |
| Negative Control (No Substrate) | All components except the substrate | Measures kinase autophosphorylation. | Should be significantly lower than the positive control.[2] |
| Positive Control (No Inhibitor) | All components, with vehicle (e.g., DMSO) | Represents 100% kinase activity. | Maximum |
| Inhibitor Control | All components with a known inhibitor | Validates assay performance and sensitivity to inhibition. | Should be at or near background levels. |
Table 2: General Recommendations for ATP and Substrate Concentrations
| Parameter | Recommendation for Screening Assays | Recommendation for Kinetic/Mechanism of Action Studies | Rationale |
| ATP Concentration | At or near the apparent Km (Km,app)[7] | A range of concentrations, including physiological levels (e.g., 1 mM)[7] | Using ATP at its Km provides good sensitivity to ATP-competitive inhibitors.[7] High ATP concentrations can mask the effect of these inhibitors.[7] |
| Substrate Concentration | Around the Km value[10] | A full titration curve with concentrations at least 10-fold higher than the expected Km[10] | Balances assay signal and sensitivity to inhibitors.[10] A full titration is needed to determine how an inhibitor affects both Km and Vmax.[10] |
Experimental Protocols
Protocol 1: General Workflow for a Luminescence-Based Kinase Assay
This protocol outlines a typical workflow for a kinase assay that measures ATP consumption (e.g., Kinase-Glo®).
Caption: A typical experimental workflow for a luminescence-based kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2x kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the kinase enzyme and substrate to a 2x working concentration in 1x kinase buffer.
-
Prepare a 4x solution of ATP in 1x kinase buffer. The final concentration should be at the predetermined optimal level (often near the Km for the kinase).
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 384-well plate, add the test compound.
-
Add the substrate/kinase mixture.
-
Initiate the reaction by adding the ATP solution.[1]
-
Incubate for the desired time (e.g., 30-60 minutes) at room temperature. The incubation should be within the linear range of the reaction.[1][5]
-
-
Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal (from "no enzyme" controls) and normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Protocol 2: Testing for Compound Interference
This protocol helps determine if a test compound directly interferes with the assay's detection system.
Methodology:
-
Set up the assay as described in Protocol 1, but with one critical modification: replace the kinase enzyme with an equal volume of kinase buffer. [2]
-
Add the serially diluted test compound to these "no enzyme" wells.
-
Add all other reagents, including the substrate and ATP.
-
Proceed with the detection steps as usual.
-
Interpretation: If the signal in these wells changes in a dose-dependent manner with your compound, it indicates that the compound is interfering with the detection reagents (e.g., inhibiting or enhancing luciferase activity).[2]
Signaling Pathways and Logical Relationships
Understanding the relationship between assay components is key to interpreting results.
Caption: The effect of ATP concentration on the apparent IC50 of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. shop.carnabio.com [shop.carnabio.com]
Technical Support Center: Enhancing the Solubility of 4-(3-Thienyl)-2-pyrimidinamine for Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(3-Thienyl)-2-pyrimidinamine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited water solubility of this compound can be attributed to its physicochemical properties. As a heterocyclic aromatic compound, its relatively planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the molecule. Furthermore, its predicted lipophilicity (hydrophobicity) contributes to its preference for non-polar environments over aqueous media.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[1] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.
Q3: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?
A3: This phenomenon is known as "crashing out" or "precipitation upon dilution." It occurs when the concentrated DMSO stock is introduced into the aqueous buffer, causing the local concentration of the compound to exceed its solubility limit in the mixed solvent system.[2] To prevent this, you can:
-
Decrease the final concentration: Your target concentration in the assay may be too high.
-
Optimize the dilution technique: Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) and add the DMSO stock dropwise while gently vortexing or swirling.[3] This promotes rapid and uniform mixing.
-
Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your assay buffer.
Q4: How does pH influence the solubility of this compound?
A4: The solubility of this compound, which contains a basic pyrimidinamine moiety, is expected to be pH-dependent. In more acidic conditions (lower pH), the amine groups can become protonated, forming more soluble salt forms. Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may enhance solubility.
Q5: Can co-solvents other than DMSO be used to improve solubility in my final assay medium?
A5: Yes, in addition to the residual DMSO from the stock solution, other co-solvents can be included in the final assay medium to enhance solubility. However, their use must be carefully validated for compatibility with your specific assay and cell type, as they can have biological effects. Some commonly used co-solvents include ethanol, polyethylene glycol (PEG), and cyclodextrins. It is essential to always include a vehicle control with the same co-solvent concentration in your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms:
-
Cloudiness or turbidity appears instantly when the DMSO stock is added to the aqueous buffer.
-
Visible particles or crystals form.
Troubleshooting Workflow:
References
Technical Support Center: Stability of 4-(3-Thienyl)-2-pyrimidinamine in DMSO
Compound of Interest:
| Compound Name | 4-(3-Thienyl)-2-pyrimidinamine |
| Synonyms | 4-(Thiophen-3-yl)pyrimidin-2-amine |
| CAS Number | 206564-03-6[1][2] |
| Molecular Formula | C₈H₇N₃S[1][2] |
| Molecular Weight | 177.23 g/mol [1][2] |
This technical support center provides guidance and answers to frequently asked questions regarding the stability of this compound when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| DMSO solution of the compound changes color (e.g., turns yellow or brown) over time. | Oxidation: The aminopyrimidine or thienyl moieties may be susceptible to oxidation. DMSO can sometimes act as a mild oxidizing agent, and exposure to atmospheric oxygen can accelerate this process.[5][7] | 1. Prepare fresh solutions: Ideally, prepare solutions fresh before each experiment. 2. Minimize exposure: Minimize the exposure of the DMSO stock solution to air and light. 3. Inert gas: Consider purging the DMSO with an inert gas like nitrogen or argon before preparing the stock solution to remove dissolved oxygen.[5] 4. Low temperature storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the degradation rate.[7] |
| Precipitate forms in the DMSO stock solution, especially after freeze-thaw cycles. | Limited solubility or water absorption: The compound may have limited solubility in DMSO at lower temperatures. DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of the compound.[3][5] Multiple freeze-thaw cycles can also promote precipitation.[5] | 1. Ensure complete dissolution: Ensure the compound is fully dissolved at room temperature before freezing. Gentle warming and vortexing may be necessary. 2. Aliquot: Prepare single-use aliquots to minimize freeze-thaw cycles.[7] 3. Proper storage: Store in tightly sealed vials to prevent moisture absorption.[5] 4. Consider wet DMSO: For some compounds, a DMSO/water (90/10 v/v) mixture can prevent freezing at 4°C and avoid freeze-thaw cycles, though this may not be suitable for all compounds.[4][8] |
| Inconsistent or lower-than-expected activity in biological assays. | Compound degradation: The actual concentration of the active compound in the DMSO stock solution may be lower than intended due to chemical instability.[7] | 1. Use fresh solutions: Use freshly prepared solutions for all critical experiments.[5] 2. Purity check: Periodically check the purity of the stock solution using analytical methods like HPLC or LC-MS.[7] 3. New compound stock: If degradation is suspected, acquire a fresh batch of the solid compound. |
| Variability in results between different batches of DMSO stock solutions. | Inconsistent handling: Differences in storage time, handling procedures, or exposure to environmental factors (light, air, moisture) between batches can lead to variability. | 1. Standardize protocols: Implement a standardized protocol for preparing, handling, and storing DMSO stock solutions. 2. Labeling: Clearly label all aliquots with the preparation date and concentration. 3. Log keeping: Maintain a detailed log of stock solution usage and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: To maximize stability, it is recommended to store stock solutions in anhydrous DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[7] For long-term storage, preparing single-use aliquots is the best practice to avoid multiple freeze-thaw cycles.[5][7]
Q2: How long can I store this compound in DMSO?
A2: The stability of any compound in DMSO is highly dependent on its chemical structure.[5] Without specific stability data for this compound, it is recommended to use freshly prepared solutions whenever possible. A general study on a diverse set of compounds showed that at room temperature, the probability of observing the compound was 92% after 3 months and 83% after 6 months.[9] However, storage at -20°C or -80°C significantly prolongs stability. For critical applications, it is advisable to perform a stability study under your specific storage conditions.
Q3: My DMSO stock solution has been stored at room temperature for a week. Can I still use it?
A3: While some stable compounds might be fine, there is a risk of degradation, especially with exposure to light and air.[9] For non-critical screening, it might be acceptable, but for dose-response experiments or other sensitive assays, it is highly recommended to prepare a fresh solution to ensure the accuracy of your results.
Q4: Can I do anything to prevent the oxidation of the compound in DMSO?
A4: While complete prevention might be difficult, you can significantly minimize oxidation. Use high-purity, anhydrous DMSO, minimize the headspace in storage vials, and consider purging the solvent and the vial headspace with an inert gas (like nitrogen or argon) before sealing.[5] Storing at low temperatures will also slow down the rate of any potential oxidative degradation.
Q5: How can I check the stability of my this compound in DMSO?
A5: The stability of the compound can be assessed by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO by HPLC-UV
Objective: To evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the compound is completely dissolved by vortexing and gentle warming if necessary.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a suitable concentration for HPLC analysis (e.g., 10-50 µM).
-
Inject the sample into the HPLC system.
-
Record the peak area and retention time of the parent compound. This will serve as the baseline (100% purity).
-
-
Storage and Sampling:
-
Aliquot the remaining stock solution into several tightly sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
-
Analysis of Stored Samples:
-
Allow the vial to thaw completely and come to room temperature.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (time zero) analysis.
-
Plot the percentage of the parent compound remaining versus time for each storage condition.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Data Presentation:
Table 1: Stability of this compound in DMSO at 10 mM
| Storage Condition | Time Point | % Parent Compound Remaining (HPLC Peak Area) | Appearance of Degradation Products (Yes/No) |
| Room Temperature | 0 | 100% | No |
| 1 week | |||
| 1 month | |||
| 4°C | 0 | 100% | No |
| 1 week | |||
| 1 month | |||
| -20°C | 0 | 100% | No |
| 1 month | |||
| 3 months | |||
| -80°C | 0 | 100% | No |
| 1 month | |||
| 3 months |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Troubleshooting flowchart for inconsistent biological assay results.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H7N3S | CID 2764206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Thienopyrimidine Inhibitors in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance in cell lines to thienopyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are thienopyrimidine inhibitors and what is their primary mechanism of action?
Thienopyrimidine derivatives are a class of small molecule inhibitors that often target protein kinases.[1] In the context of cancer, many thienopyrimidine inhibitors are developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Third-generation EGFR inhibitors, which include compounds with a thienopyrimidine scaffold, are designed to overcome resistance to earlier generation inhibitors, particularly the T790M "gatekeeper" mutation.[3][4] They act by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[4][5]
Q2: What are the most common mechanisms of acquired resistance to thienopyrimidine-based EGFR inhibitors?
The most frequently observed mechanisms of acquired resistance include:
-
On-target mutations:
-
EGFR C797S mutation: This is a critical resistance mechanism as it alters the cysteine residue to which third-generation irreversible inhibitors, including many thienopyrimidines, covalently bind. This mutation prevents the inhibitor from effectively blocking the kinase.[4][6]
-
Other less common EGFR mutations such as L718Q and L844V have also been reported to confer resistance to certain pyrimidine-based EGFR inhibitors.[3][7]
-
-
Bypass signaling pathway activation:
-
MET amplification: Amplification of the MET proto-oncogene is a major mechanism of resistance.[8][9][10] Increased MET signaling can activate downstream pathways like PI3K/AKT and MAPK, independent of EGFR, thereby bypassing the inhibitory effect of the thienopyrimidine drug.[11][12]
-
HER2 (ERBB2) amplification: Similar to MET, amplification of HER2 can also lead to the activation of downstream signaling pathways, conferring resistance.[13]
-
Q3: How can I determine if my cell line has developed resistance to a thienopyrimidine inhibitor?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of the thienopyrimidine inhibitor in your cell line compared to the parental, sensitive cell line. An increase of more than three-fold is generally considered an indication of resistance.[4] This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay.
Q4: What are the general strategies to overcome resistance to thienopyrimidine inhibitors?
Strategies to overcome resistance often involve:
-
Combination therapies:
-
Dual EGFR and MET inhibition: For resistance driven by MET amplification, combining a thienopyrimidine EGFR inhibitor with a MET inhibitor can be an effective strategy.[9][14]
-
Combination with other targeted agents: Depending on the specific bypass pathway activated, combining the thienopyrimidine inhibitor with inhibitors of pathways such as PI3K/AKT or MEK may restore sensitivity.[15]
-
Combination with chemotherapy: In some cases, combining targeted therapy with traditional cytotoxic agents can be beneficial.
-
-
Development of next-generation inhibitors:
-
Fourth-generation EGFR inhibitors: These are being developed to target resistance mutations like C797S.[14]
-
Allosteric inhibitors: These inhibitors bind to a site on the kinase other than the ATP-binding pocket and can be effective against mutations that confer resistance to ATP-competitive inhibitors.[6]
-
Troubleshooting Guides
Issue 1: Increased IC50 value and suspected drug resistance.
| Potential Cause | Recommended Solution |
| Development of a resistant cell population. | Confirm the increase in IC50 with a cell viability assay (see Experimental Protocol 1). Analyze the resistant cell line for known resistance mechanisms (see Experimental Protocols 2, 3, and 4). |
| Incorrect drug concentration or degradation. | Prepare fresh drug dilutions for each experiment. Verify the concentration and purity of your thienopyrimidine inhibitor stock. |
| Cell line contamination or misidentification. | Have your cell line authenticated by short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Variability in experimental conditions. | Standardize cell seeding density, treatment duration, and assay conditions to ensure reproducibility. |
Issue 2: No inhibition of p-EGFR observed in Western blot after treatment.
| Potential Cause | Recommended Solution |
| Ineffective drug concentration. | Ensure the concentration of the thienopyrimidine inhibitor used is sufficient to inhibit EGFR phosphorylation in a sensitive cell line (use as a positive control). |
| Acquired resistance. | The cell line may have developed a resistance mechanism that bypasses EGFR, such as MET amplification. In this case, EGFR phosphorylation might still be inhibited, but downstream signaling remains active. Analyze downstream pathways like p-AKT and p-ERK (see Experimental Protocol 2). If p-EGFR itself is not inhibited, it could indicate an on-target mutation like C797S. |
| Technical issues with the Western blot. | Optimize your Western blot protocol. Ensure efficient protein transfer, use a validated p-EGFR antibody, and include appropriate positive and negative controls. Check for protein degradation by using protease and phosphatase inhibitors. |
| Low basal p-EGFR levels. | If cells are serum-starved, the basal level of p-EGFR might be too low to detect a decrease. Consider stimulating the cells with EGF for a short period before or during inhibitor treatment to induce EGFR phosphorylation. |
Issue 3: Difficulty in establishing a stable resistant cell line.
| Potential Cause | Recommended Solution |
| Inappropriate drug dosing strategy. | Start with a low concentration of the thienopyrimidine inhibitor (e.g., the IC25) and gradually increase the dose as the cells adapt. This process can take several months.[16][17] |
| Loss of resistant phenotype. | Maintain a low, constant pressure of the inhibitor in the culture medium to prevent the resistant cells from reverting to a sensitive state. Freeze down aliquots of the resistant cells at different passages.[16] |
| Cell line heterogeneity. | The parental cell line may have a low frequency of cells capable of developing resistance. Start with a larger population of cells or try a different cell line. |
Quantitative Data Summary
Table 1: IC50 Values of Thienopyrimidine-based and other EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Inhibitor | IC50 (nM) | Reference |
| PC9 | Exon 19 deletion | Gefitinib | 11.64 | [3] |
| PC9 | Exon 19 deletion | Osimertinib | 33.30 | [3] |
| H1975 | L858R/T790M | Gefitinib | >10,000 | [14] |
| H1975 | L858R/T790M | Osimertinib | 5 | [14] |
| PC9-GR (Gefitinib Resistant) | Exon 19 del / T790M | Gefitinib | >4,000 | [18] |
| PC9-GR (Gefitinib Resistant) | Exon 19 del / T790M | Osimertinib | 13 | [14] |
| HCC827 | Exon 19 deletion | Erlotinib | 6.5 - 22.0 | [15] |
| HCC827-ER (Erlotinib Resistant) | Exon 19 deletion | Erlotinib | 197.32 | [15] |
Table 2: IC50 Values of MET Inhibitors in MET-Amplified NSCLC Cell Lines
| Cell Line | MET Status | Inhibitor | IC50 (µM) | Reference |
| EBC-1 | Amplified | Crizotinib | 0.010 | [4] |
| H1993 | Amplified | Crizotinib | 0.58 | [4] |
| EBC-1 | Amplified | Trametinib (MEK Inhibitor) | ~0.1 | [4] |
| H1993 | Amplified | Trametinib (MEK Inhibitor) | ~0.1 | [4] |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of thienopyrimidine inhibitors and to calculate IC50 values.
Materials:
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the thienopyrimidine inhibitor in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and use non-linear regression to determine the IC50 value.
Experimental Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. At 70-80% confluency, treat with the thienopyrimidine inhibitor for the desired time. Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein or a loading control).
Experimental Protocol 3: Fluorescence In Situ Hybridization (FISH) for MET Amplification
This protocol is used to detect amplification of the MET gene in resistant cell lines.
Materials:
-
FFPE cell block sections or cytospin preparations
-
Pre-treatment reagents (deparaffinization, protease digestion)
-
MET/CEP7 dual-color FISH probe
-
Hybridization buffer
-
Wash buffers
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Sample Preparation: Prepare FFPE sections or cytospin slides of the cells.
-
Pre-treatment: Deparaffinize and rehydrate the FFPE sections. Perform protease digestion to allow probe penetration.
-
Denaturation: Co-denature the cellular DNA and the FISH probe at a high temperature (e.g., 75°C).
-
Hybridization: Incubate the slides with the probe overnight at 37°C in a humidified chamber to allow the probe to anneal to the target DNA.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Analysis: Visualize the slides using a fluorescence microscope. Count the number of MET (red) and centromere 7 (green) signals in at least 50-100 non-overlapping nuclei.
-
Interpretation: MET amplification is typically defined by a MET/CEP7 ratio of ≥2.0 or a mean MET gene copy number of ≥6.0 per cell.[19]
Experimental Protocol 4: Sanger Sequencing for EGFR Mutations
This protocol is used to identify specific point mutations in the EGFR gene, such as T790M and C797S.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the EGFR exons of interest (e.g., exon 20 for T790M and C797S)
-
Taq DNA polymerase and PCR reagents
-
PCR purification kit
-
Sequencing primers
-
BigDye Terminator Cycle Sequencing Kit
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from the sensitive and resistant cell lines.
-
PCR Amplification: Amplify the specific EGFR exons using PCR.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Cycle Sequencing: Perform cycle sequencing using the purified PCR product, a sequencing primer, and the BigDye Terminator mix.
-
Sequencing Product Purification: Purify the sequencing products.
-
Capillary Electrophoresis: Separate the sequencing products by size using a capillary electrophoresis DNA sequencer.
-
Data Analysis: Analyze the resulting electropherogram using sequencing analysis software to identify any mutations compared to the wild-type EGFR sequence.
Visualizations
Caption: EGFR signaling pathway and the site of action for thienopyrimidine inhibitors.
Caption: Key mechanisms of resistance to thienopyrimidine EGFR inhibitors.
Caption: A logical workflow for troubleshooting resistance to thienopyrimidine inhibitors.
References
- 1. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. MEK inhibitors against MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 8. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. opsingh.net [opsingh.net]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for cell-based experiments.
Troubleshooting Guides
Cell Culture Contamination
Q1: My cell culture medium has turned cloudy and yellow overnight. What is the likely cause and what should I do?
A: A rapid change in media color to yellow and the appearance of cloudiness are strong indicators of bacterial contamination.[1][] The yellowing is due to a drop in pH caused by bacterial metabolism.
Immediate Actions:
-
Isolate and Discard: Immediately isolate the contaminated flask to prevent cross-contamination to other cultures.[3] It is generally recommended to discard the contaminated culture and start with a fresh, uncontaminated stock.[4]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[5][6]
-
Review Aseptic Technique: Carefully review your aseptic technique to identify potential sources of contamination.[7] This includes proper handwashing, disinfection of surfaces, and minimizing the time cultures are exposed to the open air.
Prevention:
-
Always work in a sterile biosafety cabinet.[1]
-
Regularly clean and disinfect incubators and water pans.[1]
-
Use sterile reagents and media from trusted suppliers.[1]
-
Quarantine new cell lines to test for underlying contamination before introducing them to your general cell stock.[1]
Q2: I see thin, filamentous structures floating in my cell culture. What type of contamination is this and how can I address it?
A: The presence of filamentous structures is characteristic of fungal (mold) contamination.[1]
Immediate Actions:
-
Discard: It is highly recommended to discard the contaminated culture immediately to prevent the spread of fungal spores.[1]
-
Thorough Decontamination: Fungal spores can become airborne and are difficult to eliminate. A thorough cleaning and decontamination of the entire cell culture area, including incubators and biosafety cabinets, is crucial. Consider using a fungicide recommended for laboratory use.[5]
-
Check Reagents: Fungal contamination can be introduced through contaminated media, serum, or other reagents. If the problem persists, consider testing your reagents or using new batches.
Prevention:
-
Ensure all solutions are sterile-filtered.
-
Maintain a clean and dry incubator. Fungi thrive in moist environments.
-
Avoid storing media and reagents for extended periods, especially after opening.
Q3: My cells are growing slowly and appear unhealthy, but the media is not cloudy. What could be the issue?
A: This could be a sign of mycoplasma contamination.[][8] Mycoplasma are very small bacteria that lack a cell wall and are not visible by standard light microscopy. They do not typically cause the media to become turbid but can significantly impact cell health, metabolism, and gene expression.[][6]
Detection and Action:
-
Testing: The most reliable way to detect mycoplasma is through PCR-based testing or a specific mycoplasma detection kit.[5][8]
-
Discard or Treat: If the culture tests positive, the best course of action is to discard it.[4] If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics can be attempted, but this is not always successful and can lead to resistant strains.[3][5]
-
Quarantine: Quarantine any new cell lines and test them for mycoplasma before introducing them into the main cell culture facility.[1]
Prevention:
-
Source cell lines from reputable cell banks that certify their cultures as mycoplasma-free.[3]
-
Practice strict aseptic technique, as mycoplasma can be introduced by laboratory personnel.[8]
-
Routinely test your cell cultures for mycoplasma, for example, every 1-2 months.[5][7]
Low Cell Viability and Growth Issues
Q1: My cells are not attaching to the culture dish after seeding.
A: This issue can arise from several factors related to the cells, the culture vessel, or the technique.
Troubleshooting Steps:
-
Check Cell Health: Ensure the cells you are plating are healthy and have high viability. Perform a trypan blue exclusion assay to determine the percentage of viable cells before seeding.
-
Culture Vessel Surface: Many adherent cell lines require a tissue culture-treated surface for proper attachment. Ensure you are not using dishes intended for suspension cultures.[9]
-
Coating Requirements: Some cell lines have specific attachment requirements and may need the culture surface to be coated with an extracellular matrix protein like collagen, fibronectin, or poly-L-lysine.[9]
-
Over-Trypsinization: Excessive exposure to trypsin can damage cell surface proteins required for attachment.[] Monitor cells closely during trypsinization and inactivate the trypsin with serum-containing media as soon as the cells detach.[10]
Q2: My cells are growing very slowly or not at all.
A: Slow cell proliferation can be due to a variety of factors.
Possible Causes and Solutions:
-
Incorrect Media or Supplements: Ensure you are using the recommended medium for your specific cell line.[9] Also, check that all necessary supplements, such as fetal bovine serum (FBS) and L-glutamine, are added at the correct concentration.[9]
-
Suboptimal Culture Conditions: Verify the incubator is maintaining the correct temperature, CO2 levels, and humidity.[]
-
High Cell Density: Over-confluent cultures can exhibit contact inhibition, leading to slowed growth. Passage your cells before they reach 100% confluency.[11]
-
Low Seeding Density: Seeding cells at too low a density can also inhibit growth for some cell lines.
-
Mycoplasma Contamination: As mentioned previously, mycoplasma can negatively impact cell growth without obvious signs of contamination.[]
Inconsistent Experimental Results
Q1: I am seeing high variability between replicate wells in my cell-based assay.
A: High variability can undermine the reliability of your results. Here are common causes and solutions:
Troubleshooting Checklist:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette up and down gently to break up cell clumps. When plating, mix the cell suspension between pipetting to prevent cells from settling.
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, you can leave the outer wells filled with sterile PBS or media without cells.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting technique. When adding reagents, ensure the pipette tip is placed in the same position in each well to ensure uniform mixing.
-
Reagent Preparation: Prepare a master mix of your reagents to be added to all replicate wells to minimize pipetting variability.
Q2: My transfection efficiency is consistently low.
A: Several factors can influence the success of transfection.[9]
Optimization Strategies:
-
Cell Health and Confluency: Transfect cells when they are in the logarithmic growth phase and at the optimal confluency recommended for your cell line and transfection reagent (typically 70-90%).[12][13]
-
DNA Quality: Use high-quality, endotoxin-free plasmid DNA.[14]
-
Reagent-to-DNA Ratio: Optimize the ratio of transfection reagent to DNA. This is a critical parameter that varies between cell lines.[12]
-
Serum and Antibiotics: Some transfection reagents are inhibited by serum and antibiotics in the culture medium.[9] Check the manufacturer's protocol and consider performing the transfection in serum-free or antibiotic-free media.
-
Choice of Transfection Reagent: Not all transfection reagents work equally well for all cell types. You may need to screen different reagents to find the most effective one for your cells.
Q3: I am having trouble with my Western Blots, such as no signal or high background.
A: Western blotting involves multiple steps, and issues can arise at any stage.[15][16]
Common Problems and Solutions:
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[17][18] |
| Low protein expression | Load more protein per well or use a positive control lysate. | |
| Primary antibody concentration too low | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inactive secondary antibody or detection reagent | Use fresh reagents and test the secondary antibody's activity. | |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[18] |
| Primary antibody concentration too high | Decrease the primary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps.[18] | |
| Multiple Bands | Non-specific antibody binding | Use a more specific antibody or try a higher antibody dilution.[17] |
| Protein degradation | Add protease inhibitors to your lysis buffer.[17] |
Experimental Protocols
Cell Passaging (Subculturing) Adherent Cells
This protocol describes the general procedure for passaging adherent cells.[10][11][19]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (e.g., 0.25%)
-
Complete growth medium
-
Sterile serological pipettes
-
Sterile culture flasks or plates
-
Biosafety cabinet
-
37°C incubator
Procedure:
-
Warm PBS, trypsin-EDTA, and complete growth medium to 37°C.
-
Aspirate the spent medium from the culture flask.
-
Wash the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.[10]
-
Add enough trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until cells begin to detach.[10]
-
Observe the cells under a microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining attached cells.[11]
-
Add complete growth medium (containing serum to inactivate the trypsin) to the flask. Gently pipette the medium over the cell layer to create a single-cell suspension.[10]
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension at approximately 100-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension to the desired seeding density and transfer the appropriate volume to new, labeled culture flasks.
-
Place the new flasks in the 37°C incubator.
Cryopreservation of Cells
This protocol outlines the steps for freezing cells for long-term storage.[20][21][22]
Materials:
-
Freezing medium (e.g., complete growth medium with 10% DMSO)[23]
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Harvest cells during their logarithmic growth phase (around 80-90% confluency for adherent cells).[21]
-
Follow steps 2-9 of the cell passaging protocol to obtain a cell pellet.
-
Resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10^6 viable cells/mL.[23]
-
Aliquot the cell suspension into sterile, labeled cryovials.[20]
-
Place the cryovials in a controlled-rate freezing container. This allows for a slow cooling rate of approximately -1°C per minute, which is crucial for maintaining cell viability.[20][21]
-
Place the freezing container in a -80°C freezer overnight.[20]
-
The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage (vapor phase is recommended to prevent cross-contamination).[20][21]
Quantitative Data Summary for Cryopreservation
| Parameter | Recommended Value |
| Cell Viability for Freezing | ≥ 90%[21] |
| Cell Concentration | 1-5 x 10^6 cells/mL[23] |
| Cooling Rate | -1°C per minute[20][21] |
| Short-term Storage | -80°C (up to one week)[21] |
| Long-term Storage | < -130°C (Liquid Nitrogen)[20][22] |
General Transfection Protocol using a Lipid-Based Reagent
This is a general protocol and should be optimized for your specific cell line and transfection reagent.[12][13][24]
Materials:
-
Plasmid DNA
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.[12][13]
-
Prepare DNA-Reagent Complexes:
-
In one tube, dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and diluted reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complexes to form.[12]
-
-
Transfection: Add the DNA-reagent complexes dropwise to the cells in the multi-well plate. Gently rock the plate to ensure even distribution.[12]
-
Incubation: Incubate the cells at 37°C for 24-72 hours. Depending on the reagent and cell line, the medium may need to be changed after 4-6 hours to reduce toxicity.[13]
-
Assay: After the incubation period, cells can be assayed for gene expression.
Western Blotting Protocol
This protocol provides a general workflow for Western blotting.[25][26][27]
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in lysis buffer and quantify the protein concentration.
-
Gel Electrophoresis: Denature protein samples by boiling in sample buffer and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[27]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[28]
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Signaling Pathways
Caption: Overview of the mTOR signaling pathway.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Experimental Workflows
Caption: Workflow for passaging adherent cells.
References
- 1. yeasenbio.com [yeasenbio.com]
- 3. 细胞培养污染 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. Cell Culture Contamination | How to Prevent Contamination in Cell Culture | Corning [corning.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Cell Passage [ruf.rice.edu]
- 12. atcc.org [atcc.org]
- 13. genscript.com [genscript.com]
- 14. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 15. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 16. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. blossombioscience.com [blossombioscience.com]
- 20. stemcell.com [stemcell.com]
- 21. cellbase.com [cellbase.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. med.virginia.edu [med.virginia.edu]
- 24. addgene.org [addgene.org]
- 25. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your cross-coupling experiments. All recommendations are based on established protocols and peer-reviewed literature.
General Troubleshooting
This section addresses common issues applicable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is not working or showing very low conversion. What are the first things I should check?
A1: When a reaction fails, it's crucial to systematically check the fundamental components. Start with the following:
-
Reagent Purity: Ensure all starting materials, including aryl halides, organometallic reagents, and amines, are pure. Impurities can poison the catalyst.[1][2] Consider purifying reagents if their quality is uncertain.[1][2]
-
Catalyst Activity: Verify that your palladium catalyst and any co-catalysts are active and have not degraded.[1] For instance, copper(I) iodide used in Sonogashira reactions can degrade over time.[1] Using pre-catalysts, which are more stable and easily activated, can often improve results.[3][4]
-
Inert Atmosphere: Most cross-coupling reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] Proper degassing of solvents is critical to prevent catalyst oxidation and side reactions like homocoupling.[1][2][5]
-
Solvent and Base Quality: Use anhydrous and high-purity solvents. The choice of solvent and base is critical and can significantly impact reaction rates and yields.[6][7][8]
Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is decomposed, inactive palladium metal.[1][9] Its formation indicates catalyst deactivation and can be caused by:
-
Impurities: Trace impurities in reagents or solvents can lead to catalyst decomposition.[1]
-
Inappropriate Solvent Choice: Some solvents may promote the formation of palladium black.[1]
-
High Temperatures: Excessive heat can cause the catalyst to decompose.
-
Presence of Oxygen: Failure to maintain an inert atmosphere can lead to the oxidation and subsequent precipitation of the palladium catalyst.
To prevent this, use high-purity reagents and solvents, ensure your reaction is under a properly maintained inert atmosphere, and optimize the reaction temperature.[1][9] The choice of ligand is also crucial for stabilizing the palladium catalyst.[9][10]
Q3: How do I minimize homocoupling of my starting materials?
A3: Homocoupling is a common side reaction where a starting material couples with itself.[11] In Suzuki coupling, this results in biaryl byproducts from the boronic acid.[11] To minimize this:
-
Exclude Oxygen: Oxygen can promote homocoupling, particularly of organoboron reagents in Suzuki reactions and alkynes in Sonogashira reactions (Glaser coupling).[1][5] Rigorous degassing of the reaction mixture is essential.[1]
-
Adjust Stoichiometry: Using a slight excess of the halide coupling partner can sometimes suppress the homocoupling of the organometallic reagent.[11]
-
Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.[11]
-
Copper-Free Conditions (for Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote alkyne homocoupling. Running the reaction under copper-free conditions can be an effective strategy to avoid this side product.[1]
Q4: What is the general reactivity order for aryl halides in cross-coupling reactions?
A4: The reactivity of the aryl halide is a key factor. The general trend from most to least reactive is: Aryl Iodide > Aryl Triflate (OTf) > Aryl Bromide > Aryl Chloride.[1] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require more forcing conditions, such as higher temperatures or more active catalyst systems.[1][9]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is sluggish. How can I improve the reaction rate and yield?
A: Besides the general troubleshooting steps, consider these specific points for Suzuki coupling:
-
Base Selection: The base plays a critical role in activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][11] The choice of base can be substrate-dependent, and screening different bases may be necessary.
-
Solvent System: A variety of solvents can be used, often in combination with water (e.g., Toluene, Dioxane, DMF).[8][9][12] The solvent must be able to dissolve both the organic and inorganic components to a sufficient extent.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Electron-rich and bulky phosphine ligands are often effective.[9][10] For challenging substrates, specialized ligands may be required.[10]
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 2.0 mol% | Lowering catalyst loading is cost-effective and more sustainable.[12] |
| Reaction Temperature | 50 - 100°C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[12] |
| Base Equivalents | 0.5 - 1.5 eq. | The amount of base needs to be optimized for specific substrates.[12] |
| Solvent | THF, Toluene, DMF | Solvent choice affects solubility and reaction kinetics.[12] |
Buchwald-Hartwig Amination
Q: I am having trouble with my Buchwald-Hartwig amination, particularly with challenging amine nucleophiles. What should I optimize?
A: The Buchwald-Hartwig amination can be sensitive to the nature of the amine.[3][4]
-
Amine Purity: Impurities in the amine can completely shut down the reaction. It is highly recommended to purify liquid amines by distillation or by passing them through a plug of activated alumina. Solid amines should be recrystallized.[2]
-
Base Selection: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[2] However, for substrates with sensitive functional groups, weaker bases like carbonates or phosphates may be necessary.[2] Soluble organic bases like DBU can also be effective and are advantageous for continuous flow applications.[3][13]
-
Ligand Choice: The choice of ligand is critical and often depends on the specific class of amine being used (e.g., primary, secondary, aliphatic, aromatic).[4] A screening of different ligands may be required to find the optimal one for your substrate combination.
| Nucleophile Class | General Reactivity Trend | Notes |
| Aliphatic Amines | Cyclic > Linear; Primary > Secondary | Generally good nucleophiles.[3] |
| Aryl Amines | Generally successful, except for diaryl amines. | Good success rates are often observed.[3] |
| Heteroaryl Amines | Challenging | Often require significant optimization of reaction conditions.[3] |
| Amides | Primary amides react with weak bases; secondary amides show lower reactivity. | The reactivity of amides can be significantly lower.[3] |
Sonogashira Coupling
Q: My Sonogashira reaction is giving low yields and some alkyne homocoupling. What can I do?
A: For Sonogashira couplings, consider the following:
-
Copper Co-catalyst: Ensure your copper(I) iodide is fresh, as it can degrade.[1] To avoid Glaser-type homocoupling, consider running the reaction under copper-free conditions, which may require specific ligands or different reaction conditions.[1]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne.[1] Ensure the base is dry and used in an appropriate excess.[1]
-
Solvent: Solvents like THF and DMF are commonly used.[14] Some anecdotal evidence suggests that THF might promote the formation of palladium black.[1][15]
| Component | Recommendation | Purpose |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | The active catalyst for the cross-coupling. |
| Copper Co-catalyst | CuI | Facilitates the reaction, but can be omitted. |
| Base | Triethylamine, Diisopropylamine | Deprotonates the terminal alkyne.[1] |
| Solvent | DMF, THF, Toluene | Provides the reaction medium. |
Experimental Protocols & Visualizations
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Specific quantities and conditions must be optimized for each reaction.
-
Preparation: In a glovebox or under a flow of inert gas, add the aryl halide, coupling partner (e.g., boronic acid, amine, or alkyne), base, and a magnetic stir bar to an oven-dried reaction flask.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst and any necessary ligands or co-catalysts.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.[3][11][16]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. nbinno.com [nbinno.com]
- 11. jmcct.com [jmcct.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 4-(3-Thienyl)-2-pyrimidinamine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives demonstrating potent and selective inhibition of key kinases implicated in cancer and other diseases. This guide provides a comparative analysis of 4-(3-Thienyl)-2-pyrimidinamine, a representative of the thienopyrimidine class, against other established kinase inhibitors. While specific public data for this compound is limited, the broader thienopyrimidine class has shown significant activity, particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2)[1]. This guide will, therefore, focus on comparing the thienopyrimidine scaffold with known VEGFR-2 and CDK2 inhibitors, providing a framework for understanding its potential therapeutic applications.
Kinase Inhibition Profile: A Comparative Overview
The thienopyrimidine scaffold has emerged as a versatile platform for designing potent kinase inhibitors. Derivatives have shown significant inhibitory activity against a range of kinases, with particular promise against VEGFR-2 and CDK2.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibition, with some exhibiting IC50 values in the nanomolar range[2]. For instance, a thieno[2,3-d]pyrimidine derivative bearing a 1-(3-chloro-4-methylphenyl)-3-phenyl urea moiety exhibited a highly potent VEGFR-2 inhibition with an IC50 of 21 nM[2].
To provide a comparative context, the following table summarizes the inhibitory activity of representative thienopyrimidine derivatives against VEGFR-2, alongside established VEGFR-2 inhibitors.
| Compound Class | Representative Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Derivative with urea linker | VEGFR-2 | 21 | [2] |
| Thieno-pyrimidine | Compound 6b | VEGFR-2 | 53.63 | [3] |
| Quinoline | Sorafenib | VEGFR-2 | 90 | |
| Pyrrolo-pyrimidine | Axitinib | VEGFR-2 | 0.2 | |
| Quinazoline | Vandetanib | VEGFR-2 | 40 |
CDK2 Inhibition
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been a foundation for the development of potent pan-CDK inhibitors, with significant activity against CDK2[4].
The table below compares the inhibitory potential of a 2-anilino-4-(thiazol-5-yl)pyrimidine derivative with other known CDK2 inhibitors.
| Compound Class | Representative Compound/Derivative | Target Kinase | Ki (nM) | Reference |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Compound Ia (R′ = H, R = m-NO2) | CDK2 | 1-6 | [5] |
| Purine | Roscovitine (Seliciclib) | CDK2 | ~100 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Dinaciclib | CDK2 | 1 | |
| (4-Pyrazolyl)-2-aminopyrimidine | Compound 17 | CDK2 | 0.29 | [6] |
Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the thienopyrimidine scaffold.
CDK2/Cyclin E/A Signaling Pathway
The CDK2/cyclin E and CDK2/cyclin A complexes are central to the regulation of the G1/S transition and S phase progression. Their activity is tightly controlled by various upstream signals. Inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells.
Caption: The CDK2/Cyclin E/A pathway in cell cycle progression and its inhibition by aminopyrimidine-based compounds.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize kinase inhibitors. Specific conditions may need to be optimized for individual compounds and kinase targets.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase Solution: Dilute the target kinase to the desired concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
Test Compound: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a 384-well plate.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a commercially available kinase detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the amount of ADP produced.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Experimental Workflow
The discovery and development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical development of a kinase inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of the broader thienopyrimidine class, this scaffold holds potential for potent inhibition of key cancer targets such as VEGFR-2 and CDK2. Further structure-activity relationship (SAR) studies and comprehensive kinase profiling of specific derivatives are warranted to fully elucidate their therapeutic potential and selectivity. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. This compound | 206564-03-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Potency of Thienyl Pyrimidinamine Isomers: A Comparative Guide
A deep dive into the structure-activity relationships of 2-thienyl and 3-thienyl pyrimidinamine isomers reveals a landscape of differential biological activity, with the 2-thienyl congeners frequently demonstrating superior performance in anticancer and kinase inhibition assays. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in navigating the subtleties of these important heterocyclic scaffolds.
The thienopyrimidine scaffold, a bioisostere of the purine nucleus, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities.[1] The orientation of the thiophene ring fused to the pyrimidine core results in two primary isomers: the thieno[2,3-d]pyrimidines (2-thienyl analogues) and the thieno[3,2-d]pyrimidines (3-thienyl analogues). While both isomers have been extensively explored as potential therapeutic agents, particularly as kinase inhibitors and anticancer compounds, a direct comparative analysis of their biological activities is crucial for informed drug design and development.
Comparative Biological Activity: 2-Thienyl vs. 3-Thienyl Pyrimidinamine Isomers
Experimental evidence, though not always from direct head-to-head studies in a single report, suggests a general trend where thieno[2,3-d]pyrimidine derivatives exhibit more potent biological activity compared to their thieno[3,2-d]pyrimidine counterparts.
A key study directly comparing the anticancer activity of both isomers found that on the same cancer cell lines, thieno[2,3-d]pyrimidines were more potent than the corresponding isomeric thieno[3,2-d]pyrimidines.[2] This observation is critical for guiding the selection of the core scaffold in the design of new anticancer agents.
Anticancer Activity
The superior anticancer activity of the 2-thienyl (thieno[2,3-d]pyrimidine) scaffold is evident in various studies. For instance, a series of 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated significant cytotoxic activity against a panel of cancer cell lines.[2][3]
Table 1: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives
| Compound Scaffold | Derivative | Cancer Cell Line | Activity (Growth Percent - GP %) at 10µM | Reference |
| Thieno[2,3-d]pyrimidine | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | -31.02 | [2][3] |
| Thieno[2,3-d]pyrimidine | 2-(4-chlorobenzylamino)-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one | Non-Small Cell Lung Cancer (EKVX) | 43.50 | [2] |
| Thieno[3,2-d]pyrimidine | 2-(4-methoxybenzylamino)-5-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one | Non-Small Cell Lung Cancer (HOP-92) | 58.12 | [2] |
Note: A lower Growth Percent (GP %) indicates higher cytotoxic activity. A negative value signifies cell death.
Kinase Inhibition
Both 2-thienyl and 3-thienyl pyrimidinamine derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Thieno[2,3-d]pyrimidines (2-Thienyl Analogues): This class of compounds has shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Protein Kinase CK2.[4][6][7] For example, certain thieno[2,3-d]pyrimidine derivatives have demonstrated excellent anticancer activities by targeting VEGFR-2.[6]
Thieno[3,2-d]pyrimidines (3-Thienyl Analogues): Derivatives of this scaffold have also been identified as potent kinase inhibitors. Notably, they have been developed as inhibitors of Src kinase and sirtuins (SIRT1, SIRT2, and SIRT3).[8][9]
While direct comparative kinase inhibition data is scarce, the available literature suggests that the substitution pattern on the thienopyrimidine core is a critical determinant of potency and selectivity for both isomers.
Table 2: Kinase Inhibitory Activity of Representative Thienyl Pyrimidinamine Derivatives
| Compound Scaffold | Target Kinase | Key Derivative/Compound | Potency (IC₅₀ or % Inhibition) | Reference |
| Thieno[2,3-d]pyrimidine | Protein Kinase CK2 | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | IC₅₀ = 0.1 µM | [4] |
| Thieno[2,3-d]pyrimidine | FLT3 Kinase | Compound 5 | IC₅₀ = 32.435 ± 5.5 μM | [7] |
| Thieno[3,2-b]pyridine (related scaffold) | Src Kinase | 2-(3,5-substituted thiophene) derivative | Improved activity over parent compound | [8] |
| Thieno[3,2-d]pyrimidine | SIRT1, SIRT2, SIRT3 | Thieno[3,2-d]pyrimidine-6-carboxamide scaffold | Low nanomolar pan-inhibitors | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of thienyl pyrimidinamine isomers.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Test compounds (thienyl pyrimidinamine isomers)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for detection
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphorimager or scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane or filter plate to capture the phosphorylated substrate.
-
Wash the membrane/plate to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity using a phosphorimager or scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (thienyl pyrimidinamine isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of the biological activities and the experimental processes, the following diagrams were generated using the DOT language for Graphviz.
Caption: General experimental workflow for comparing the biological activity of thienyl pyrimidinamine isomers.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for thienopyrimidine-based inhibitors.
Caption: The role of Aurora kinases in cell cycle regulation, a target for anticancer thienopyrimidines.
Conclusion and Future Directions
The collective evidence points towards a generally higher biological potency for 2-thienyl pyrimidinamine isomers (thieno[2,3-d]pyrimidines) in the context of anticancer activity. While both isomers serve as versatile scaffolds for the development of potent kinase inhibitors, the subtle change in the thiophene ring's orientation can significantly impact their interaction with biological targets.
For researchers and drug development professionals, these findings underscore the importance of scaffold selection in the early stages of drug discovery. The thieno[2,3-d]pyrimidine core appears to be a more promising starting point for the development of novel anticancer agents. However, the therapeutic potential of thieno[3,2-d]pyrimidine derivatives should not be dismissed, as they have shown efficacy against specific targets like Src kinase and sirtuins.
Future research should focus on conducting more direct, head-to-head comparative studies of 2-thienyl and 3-thienyl pyrimidinamine isomers against a broader range of biological targets. Such studies will provide a more definitive understanding of their structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of 4-(3-Thienyl)-2-pyrimidinamine: A Comparative Guide
This guide provides a comparative analysis of 4-(3-Thienyl)-2-pyrimidinamine, a small molecule inhibitor, against other well-characterized kinase inhibitors. Due to the limited publicly available data on this compound, this document leverages data from structurally related thienopyrimidine and pyrimidine-based kinase inhibitors to propose a likely mechanism of action and create a framework for its experimental validation. The information presented here is intended for researchers, scientists, and drug development professionals to guide the design and interpretation of studies aimed at elucidating the compound's biological activity.
The thienopyrimidine scaffold is a common feature in many potent kinase inhibitors, suggesting that this compound likely functions as an ATP-competitive kinase inhibitor.[1][2] Compounds with similar core structures have been shown to target a variety of kinases, including receptor tyrosine kinases like VEGFR and non-receptor tyrosine kinases like those in the Src family.[3][4] Therefore, this guide will compare this compound with established multi-kinase inhibitors such as Dasatinib, Bosutinib, and Ponatinib to provide a context for its potential selectivity and potency.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC50) values for several established kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate greater potency. While specific data for this compound is not available, this table serves as a reference for the expected range of activity and selectivity for a compound of this class.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2 |
| EGFR | > 1000 | > 1000 | - |
| Data compiled from publicly available sources. Conditions for each assay may vary.[5] |
Table 2: Comparative Cell Viability (IC50 in µM)
This table presents hypothetical cell viability data for this compound in comparison to a known inhibitor in different cancer cell lines. This data illustrates how the compound's anti-proliferative activity could be assessed and compared.
| Cell Line | This compound (Hypothetical IC50 in µM) | Sorafenib (Reference IC50 in µM) |
| HCT-116 (Colon) | 5.2 | 6.8 |
| HepG2 (Liver) | 7.8 | 8.5 |
| MCF-7 (Breast) | 10.5 | 9.2 |
| These are hypothetical values for illustrative purposes. Sorafenib is a multi-kinase inhibitor known to inhibit VEGFR and other kinases.[4][6] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[7]
-
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[7]
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
2. Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of a test compound on the viability of cultured cells.[8][9]
-
Materials:
-
Cultured cells
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[8][9]
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).[8]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[9]
-
3. Western Blotting for Signaling Pathway Analysis
This protocol is used to detect specific proteins in a cell lysate to analyze the phosphorylation state of key components of a signaling pathway after treatment with an inhibitor.[10][11][12]
-
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the test compound or a vehicle control.[8]
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.[8]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[11][12]
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of a known target protein overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.[8] The change in the ratio of phosphorylated to total protein will indicate the inhibitory effect of the compound on the signaling pathway.[13]
-
Visualizations
Caption: A hypothetical signaling pathway (e.g., MAPK/ERK) that could be targeted by this compound.
Caption: A generalized workflow for determining the in vitro potency of a kinase inhibitor.
Caption: A typical workflow for determining the effect of a compound on cell viability using the MTT assay.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Target Identification for 4-(3-Thienyl)-2-pyrimidinamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-thienyl)-2-pyrimidinamine scaffold is a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the target identification for derivatives of this scaffold, with a focus on Microtubule Affinity-Regulating Kinase 4 (MARK4), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows to aid in the rational design and development of novel therapeutics.
Comparative Performance of this compound Derivatives and Alternatives
The primary biological target identified for this compound derivatives is MARK4.[1][2] These compounds have been shown to inhibit its kinase activity at micromolar concentrations. For comparison, we include data for other known MARK4 inhibitors, galantamine and serotonin, which allows for an objective evaluation of the potential of the thienopyrimidine scaffold.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound Derivatives | ||||
| 4-(4-((3-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | MARK4 | 1.87 | ATPase Inhibition | [Frontiers in Chemistry, 2025][1] |
| 4-((4-(6-(Thiophen-3-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)morpholine | MARK4 | 2.15 | ATPase Inhibition | [Frontiers in Chemistry, 2025][1] |
| Alternative MARK4 Inhibitors | ||||
| Galantamine | MARK4 | 5.87 | ATPase Inhibition | [Frontiers in Aging Neuroscience, 2023][3][4] |
| Serotonin | MARK4 | ~10-15* | ATPase Inhibition | [International Journal of Biological Macromolecules, 2022][5] |
_Note: The IC50 for Serotonin was estimated from the provided graph in the source.
Signaling Pathway of MARK4 in Alzheimer's Disease
MARK4 is a serine/threonine kinase that plays a crucial role in the phosphorylation of tau protein.[3][4][6] In Alzheimer's disease, hyperphosphorylation of tau leads to the formation of neurofibrillary tangles, a hallmark of the disease.[3][4] By inhibiting MARK4, the phosphorylation of tau can be reduced, potentially preventing the formation of these tangles and slowing the progression of the disease.[3][4]
Experimental Workflow for Target Identification and Validation
A typical workflow for identifying and validating the target of a small molecule inhibitor involves a series of steps, from initial screening to cellular assays.
Logical Relationship of Compounds and Target
The relationship between the this compound scaffold, its derivatives, and their inhibitory effect on MARK4 can be visualized as a logical progression from a general chemical class to a specific biological outcome.
Experimental Protocols
MARK4 ATPase Inhibition Assay
This protocol is adapted from the methods used to determine the IC50 values of the this compound derivatives and alternative inhibitors.[1][2]
Materials:
-
Recombinant human MARK4 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds (this compound derivatives or alternatives) dissolved in DMSO
-
Malachite Green-based phosphate detection reagent
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 10 µL of the diluted compound solution to the wells of a 96-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add 20 µL of MARK4 enzyme solution (e.g., 10 ng/µL in assay buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (at a concentration close to the Km for MARK4) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinome Profiling (Conceptual)
To assess the selectivity of lead compounds, a broad kinase panel screening is recommended. Services like DiscoverX's KINOMEscan® or Reaction Biology's kinase profiling services can be utilized.
General Principle:
-
The test compound is incubated with a large panel of purified, active kinases (typically over 400).
-
The ability of the compound to inhibit the activity of each kinase is measured, often through a competition binding assay with a known ligand or by measuring substrate phosphorylation.
-
The results are typically reported as the percent of control or percent inhibition at a fixed compound concentration (e.g., 1 µM).
-
This data allows for the determination of a compound's selectivity score and identifies potential off-target effects.
This comprehensive guide provides a foundation for researchers to understand and further investigate this compound derivatives as potential therapeutic agents. The provided data and protocols can aid in the design of future experiments and the development of more potent and selective inhibitors.
References
- 1. genecards.org [genecards.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 4. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MARK2/4 promotes Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule affinity–regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of In Vitro and In Silico Results in Drug Discovery
In the contemporary landscape of drug discovery and development, the integration of computational (in silico) and laboratory-based (in vitro) methodologies has become paramount. This synergistic approach accelerates the identification of promising drug candidates, reduces costs, and provides deeper insights into molecular mechanisms. This guide offers a comprehensive comparison of in silico predictions with in vitro experimental data, complete with detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in this cross-disciplinary validation process.
The core principle of this integrated workflow is the use of computational tools to screen vast libraries of compounds and predict their interactions with biological targets.[1] These predictions are then validated through targeted in vitro experiments to confirm the biological activity and elucidate the mechanism of action.[2] This iterative process of prediction and validation enhances the efficiency and accuracy of preclinical drug development.[3]
Data Presentation: Comparing In Silico Predictions with In Vitro Observations
The following tables summarize quantitative data from various studies, showcasing the correlation between in silico predictions (typically binding energy from molecular docking) and in vitro experimental results (such as IC50 values from enzyme inhibition or cell viability assays). A lower binding energy suggests a more stable protein-ligand complex and is expected to correlate with a lower IC50 value, indicating higher potency.[4][5]
| Compound ID | Target Protein | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (nM) | Reference |
| C3 | EGFR | Good Affinity (not specified) | 37.24 | [6] |
| C3 | HER2 | Good Affinity (not specified) | 45.83 | [6] |
| Napabucasin | JAK2 | - | 12.62 | [7] |
| 2'-methyl napabucasin | JAK2 | - | 11.11 | [7] |
| Tofacitinib | JAK2 | - | 32.10 | [7] |
| Ruxolitinib | JAK2 | - | 14.63 | [7] |
| Napabucasin | JAK3 | - | 14.84 | [7] |
| Tofacitinib | JAK3 | - | (not specified) | [7] |
| ZINC02111387 | SARS-CoV-2 Spike | (not specified) | 1120 (EC50) | [8] |
| ZINC04090608 | SARS-CoV-2 Spike | (not specified) | (active at 10 µg/ml) | [8] |
| Pristimerin | MAGL | -11.5 | 93 | [4] |
| α-amyrin | MAGL | -8.6 | (higher than pristimerin) | [4] |
| β-amyrin | MAGL | -8.8 | (higher than pristimerin) | [4] |
| Micafungin | RSV Polymerase | -12.46 | (Significant Inhibition) | |
| Verubecestat | RSV Polymerase | -12.37 | (Minor Inhibition) |
Experimental Protocols: Methodologies for In Vitro Validation and In Silico Prediction
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of cross-validation studies. Below are methodologies for key in vitro assays and in silico techniques.
In Vitro Experimental Protocols
1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Materials :
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Test compounds (e.g., potential kinase inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][11]
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization : Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can then be determined.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition
ELISA can be adapted to measure the activity of a specific kinase and the inhibitory effect of test compounds.
-
Materials :
-
ELISA plates coated with the kinase substrate
-
Recombinant kinase
-
Test compounds
-
ATP
-
Phospho-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme conjugate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
-
-
Procedure :
-
Blocking : Add blocking buffer to each well of the substrate-coated plate and incubate for 1-2 hours at room temperature.
-
Compound and Kinase Addition : Wash the plate with wash buffer. Add the test compounds at various concentrations and the recombinant kinase to the wells.
-
Reaction Initiation : Add ATP to initiate the phosphorylation reaction. Incubate for a specified time at 37°C.
-
Primary Antibody : Wash the wells and add the phospho-specific primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody : Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition : Wash the wells and add the enzyme substrate. Allow the color to develop.
-
Stopping the Reaction : Add the stop solution to each well.
-
Absorbance Measurement : Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis : Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
-
In Silico Methodologies
1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Software : AutoDock, Glide, MOE-Dock
-
Procedure :
-
Receptor and Ligand Preparation : Obtain the 3D structure of the target protein (receptor) from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structures of the ligands (test compounds).
-
Binding Site Definition : Define the binding site on the receptor, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation : Run the docking algorithm, which samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis : The software calculates a binding score (e.g., binding energy in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
2. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time.
-
Software : GROMACS, AMBER, NAMD
-
Procedure :
-
System Setup : Use the best-ranked pose from molecular docking as the starting structure. Place the protein-ligand complex in a simulation box filled with a solvent (e.g., water) and ions to neutralize the system.
-
Energy Minimization : Minimize the energy of the system to remove any steric clashes.
-
Equilibration : Gradually heat the system to the desired temperature and apply pressure to equilibrate the system.
-
Production Run : Run the simulation for a desired period (e.g., nanoseconds to microseconds), saving the trajectory of all atoms at regular intervals.
-
Trajectory Analysis : Analyze the trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the cross-validation of in silico and in vitro results.
Caption: Workflow for cross-validating in silico and in vitro results.
Caption: A representative kinase signaling pathway (MAPK/ERK).
References
- 1. mdpi.com [mdpi.com]
- 2. Target-Based Drug Discovery Meets AI and Multiomics | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4-(3-Thienyl)-2-pyrimidinamine Against Established BCR-ABL Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel compound, 4-(3-Thienyl)-2-pyrimidinamine, against established first and second-generation BCR-ABL tyrosine kinase inhibitors: Imatinib, Nilotinib, and Dasatinib. The data presented is a synthesis of established findings for the existing drugs and a plausible hypothetical profile for this compound to illustrate its potential therapeutic standing.
Quantitative Efficacy Comparison
The following table summarizes the in-vitro efficacy of this compound in comparison to Imatinib, Nilotinib, and Dasatinib against the BCR-ABL kinase and in a cell-based assay using the K562 cell line, which is positive for the Philadelphia chromosome.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Potency (K562, GI50, nM) |
| This compound | BCR-ABL | 15 | 25 |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 310 | 290 |
| Nilotinib | BCR-ABL | 20 | 30 |
| Dasatinib | BCR-ABL, SRC family | 1 | 3 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of the purified BCR-ABL kinase by 50%.
Materials:
-
Purified recombinant human BCR-ABL kinase domain.
-
ATP, γ-32P-ATP.
-
Peptide substrate (e.g., Abltide).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compounds (this compound, Imatinib, Nilotinib, Dasatinib) dissolved in DMSO.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
A kinase reaction mixture is prepared containing the peptide substrate and γ-32P-ATP in the kinase reaction buffer.
-
The test compounds are serially diluted in DMSO and added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of the purified BCR-ABL kinase.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed multiple times in phosphoric acid to remove unincorporated ATP.
-
The amount of incorporated radiolabel on the peptide substrate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit the growth of K562 cells by 50%.
Materials:
-
K562 human immortalised myelogenous leukemia cell line.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well microplates.
-
Luminometer.
Procedure:
-
K562 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
The test compounds are serially diluted and added to the cells. A DMSO-only control is included.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: BCR-ABL signaling pathway and points of inhibition.
Caption: Experimental workflow for kinase inhibitor evaluation.
Selectivity Profiling of Thienopyrimidine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, owing to its structural similarity to the endogenous ATP molecule. This has led to the discovery of numerous potent inhibitors targeting a variety of kinases implicated in cancer and other diseases. A critical aspect of the preclinical development of these inhibitors is the comprehensive assessment of their selectivity, as off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the selectivity profiles of prominent thienopyrimidine kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity of Thienopyrimidine Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50) of selected thienopyrimidine-based kinase inhibitors against their primary targets and a panel of off-target kinases. This data, compiled from various preclinical studies, allows for a direct comparison of their selectivity profiles.
Table 1: Selectivity Profile of Pictilisib (GDC-0941) [1][2][3][4][5]
Pictilisib is a potent pan-class I PI3K inhibitor. Its selectivity has been extensively characterized against various PI3K isoforms and other related kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. Other PI3K Isoforms |
| PI3Kα | 3 | - |
| PI3Kδ | 3 | - |
| PI3Kβ | 33 | 11-fold vs. PI3Kα/δ |
| PI3Kγ | 75 | 25-fold vs. PI3Kα/δ |
| mTOR | ~580 | >190-fold vs. PI3Kα/δ |
| DNA-PK | High nM range | Significant |
| C2β | High nM range | Significant |
Table 2: Selectivity Profile of SNS-314 [6][7][8]
SNS-314 is a potent, ATP-competitive pan-Aurora kinase inhibitor.
| Kinase Target | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
Note: Comprehensive kinome-wide selectivity data for SNS-314 against a broad panel of kinases is not as readily available in the public domain as for pictilisib.
Table 3: Selectivity Profile of AT9283 [9][10][11][12]
AT9283 is a multi-targeted thienopyrimidine inhibitor with potent activity against Aurora kinases and other key signaling kinases.
| Kinase Target | IC50 (nM) |
| Aurora A | 1-30 |
| Aurora B | 1-30 |
| JAK2 | 1-30 |
| JAK3 | 1-30 |
| Abl (T315I mutant) | 1-30 |
| Flt3 | 1-30 |
Table 4: Profile of ON-01910 (Rigosertib) [13][14][15]
ON-01910 is a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).
| Kinase Target | Primary Mechanism |
| PLK1 | Non-ATP-competitive, substrate-binding site competition |
| PI3K/Akt pathway | Reported inhibitory activity |
Note: As a non-ATP-competitive inhibitor, direct IC50 comparisons with ATP-competitive inhibitors may not fully reflect its cellular selectivity and mechanism of action.
Key Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for interpreting the biological consequences of their inhibition. Below are diagrams of key signaling pathways modulated by the thienopyrimidine inhibitors discussed.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The VEGFR signaling pathway.
Caption: Roles of Aurora kinases in mitosis.
Experimental Protocols
Accurate and reproducible selectivity profiling is paramount. Below are detailed protocols for two key experimental methods used to characterize kinase inhibitor selectivity.
In Vitro Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Objective: To determine the IC50 value of a thienopyrimidine inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the thienopyrimidine inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase, the inhibitor dilution, and the specific substrate in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (the final ATP concentration is often at or near the Km for each specific kinase).
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any remaining unbound radiolabeled ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity (counts per minute) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.
Objective: To confirm the intracellular target engagement of a thienopyrimidine inhibitor and to determine its apparent cellular potency.
Materials:
-
Cultured cells expressing the target kinase
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Cell lysis buffer (e.g., Tris-HCl buffer with detergents and inhibitors)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for the target kinase
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection reagents and imager
Procedure:
-
Cell Treatment: Treat cultured cells with the thienopyrimidine inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvesting and Washing: Harvest the cells, wash them with PBS containing protease and phosphatase inhibitors, and resuspend them in a small volume of PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by a suitable method (e.g., three freeze-thaw cycles or sonication).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target kinase. Subsequently, incubate with a secondary antibody and detect the protein bands using a chemiluminescence imager.
-
Data Analysis:
-
Melting Curve: Quantify the band intensities at each temperature for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal Dose-Response: At a single temperature that shows a significant stabilization effect, plot the amount of soluble target protein against the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 for target engagement in the cellular environment.
-
Conclusion
The thienopyrimidine scaffold provides a versatile platform for the design of potent kinase inhibitors. However, achieving high selectivity remains a significant challenge. The data and protocols presented in this guide underscore the importance of comprehensive selectivity profiling using a combination of biochemical and cellular assays. For researchers in drug discovery, a thorough understanding of an inhibitor's selectivity is critical for the rational design of more specific and effective therapeutic agents. The provided methodologies offer a robust framework for conducting such evaluations, ultimately contributing to the development of safer and more efficacious kinase-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. ON01910, a non-ATP-competitive small molecule inhibitor of Plk1, is a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic Targeting PLK1 by ON-01910.Na Is Effective in Local Treatment of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement in Cellular Models: CETSA vs. DARTS vs. SPR
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within the complex environment of a cell is a critical step in the drug discovery pipeline. This guide provides an objective comparison of three widely used biophysical methods for assessing target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR). We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparison of Target Engagement Methods
The choice of a target engagement assay depends on various factors including the nature of the target protein, the properties of the small molecule, and the specific research question. The following table summarizes the key features of CETSA, DARTS, and SPR.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand binding alters the thermal stability of the target protein.[1][2] | Ligand binding protects the target protein from proteolysis.[1] | Ligand binding to an immobilized target on a sensor chip changes the refractive index.[3][4] |
| Cellular Context | Intact cells or cell lysates.[1][2] | Primarily cell lysates.[1] | Primarily purified proteins or cell lysates; adaptable for membrane fractions.[5] |
| Label-Free | Yes.[1][2] | Yes.[1] | Yes.[3] |
| Quantitative Data | EC50, Apparent Melting Temperature (Tm) shift.[6] | Dose-dependent protection, less precise for affinity.[1] | Dissociation constant (Kd), association (ka) and dissociation (kd) rates.[3] |
| Throughput | Low to high, adaptable for 384- and 1536-well formats.[1][7] | Low to medium.[1] | Medium to high, depending on the instrument.[3] |
| Advantages | Physiologically relevant (intact cells), no compound modification needed.[1][2] | No compound modification needed, applicable to a wide range of proteins.[1] | Real-time kinetics, high sensitivity, precise affinity determination.[3] |
| Limitations | Not all binding events cause a thermal shift, requires specific antibodies for detection.[1] | Protease optimization is crucial, may not work for all proteins.[1] | Requires protein immobilization, may not reflect the cellular environment.[5] |
Signaling Pathway Focus: The cGAS-STING Pathway
To illustrate the application of these techniques, we will consider the cGAS-STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response. Modulators of this pathway are of significant interest for the development of therapeutics for infections and cancer.
Caption: The cGAS-STING signaling pathway.
Experimental Workflows
A clear understanding of the experimental steps is crucial for successful implementation. The following diagrams illustrate the typical workflows for CETSA, DARTS, and SPR.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).[8][9]
References
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 4. youtube.com [youtube.com]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Thieno[2,3-d]pyrimidine Compound 17f and Alternative VEGFR-2 Inhibitors
A Reproducibility and Performance Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands as a cornerstone for anti-angiogenic strategies. This guide provides a comparative analysis of the biological activity of the thieno[2,3-d]pyrimidine derivative, compound 17f, against two well-established multi-kinase inhibitors, Sorafenib and Sunitinib, both of which target VEGFR-2 among other kinases. The objective is to offer a clear, data-driven comparison to aid researchers in evaluating the reproducibility and potential of these compounds in preclinical studies.
Executive Summary
This guide outlines the inhibitory potency of compound 17f, a selective thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor, in comparison to the broader-spectrum inhibitors Sorafenib and Sunitinib. Quantitative biological data, including IC50 values for VEGFR-2 kinase inhibition and anti-proliferative effects on relevant cancer cell lines, are presented. Detailed experimental protocols for the key biological assays are provided to ensure reproducibility. Furthermore, a visualization of the VEGFR-2 signaling pathway is included to contextualize the mechanism of action of these inhibitors.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of compound 17f, Sorafenib, and Sunitinib against VEGFR-2 and two cancer cell lines, HCT-116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma).
| Compound | Target/Cell Line | IC50 (µM) |
| Compound 17f (thieno[2,3-d]pyrimidine) | VEGFR-2 | 0.23 [1][2] |
| HCT-116 | 2.80[1][2] | |
| HepG2 | 4.10[1][2] | |
| Sorafenib | VEGFR-2 | 0.23 [1][2] |
| HCT-116 | Data not available in a directly comparable study | |
| HepG2 | ~5 - 20[3] | |
| Sunitinib | VEGFR-2 | 0.009 |
| HCT-116 | 31.18[4] | |
| HepG2 | >10 |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Key Biological Assays.
Experimental Protocols
To ensure the reproducibility of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection reagent)
-
96-well white opaque plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 1x kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the diluted test compounds. Include wells for a positive control (kinase without inhibitor) and a blank (buffer only).
-
Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding the diluted VEGFR-2 kinase to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 45-60 minutes.
-
Detection: Stop the kinase reaction and quantify the amount of ADP produced (which is inversely proportional to kinase inhibition) by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.
-
Data Analysis: Measure the luminescence using a microplate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to the positive and blank controls. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on the viability and metabolic activity of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[1]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
References
Safety Operating Guide
Proper Disposal of 4-(3-Thienyl)-2-pyrimidinamine: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical waste is a critical component of ensuring a safe work environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(3-Thienyl)-2-pyrimidinamine, a compound containing both thienyl and pyrimidinamine functional groups. Adherence to these protocols is essential for minimizing health risks and environmental impact.
Disclaimer: The following procedures are based on general best practices for laboratory chemical waste and data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, state, and federal regulations.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after use.[3]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[4]
Quantitative Data Summary
The following table summarizes key identifying information for this compound.
| Property | Value | Reference |
| CAS Number | 206564-03-6 | [5] |
| Molecular Formula | C8H7N3S | [5][6] |
| Molecular Weight | 177.23 g/mol | [5][6] |
| Appearance | Solid (form may vary) | N/A |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[7][8] This ensures the compound is managed in compliance with all environmental regulations, typically via high-temperature incineration. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9]
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and prepare waste this compound for disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene)
-
"Hazardous Waste" labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Segregation: At the point of generation, immediately segregate all waste containing this compound. This includes unused or expired reagent, contaminated solvents, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing paper, gloves).[10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][11]
-
Containerization: Place the segregated waste into a designated, leak-proof, and chemically compatible container.[12][13] The container must be kept securely closed except when adding waste.[11][12]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date accumulation started and the primary hazards (e.g., "Toxic," "Irritant").[10][13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][12] This area must be at or near the point of generation, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[12][13][14]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and the date of accumulation, as required by your institution.[8]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[12][13] Follow all institutional and local regulations for scheduling a pickup.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, prevent the further spread of the material.[1]
-
For solid spills: Carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal as hazardous waste.[2][14]
-
For liquid spills (if dissolved): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] Collect the absorbent material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should also be collected and disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your EHS department immediately.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(3-Thienyl)-2-pyrimidinamine
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling 4-(3-Thienyl)-2-pyrimidinamine. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat | Prevents direct skin contact.[1][2] Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved respirator | Necessary when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.[1][2] |
| Foot Protection | Closed-toe shoes | Wear appropriate shoes that cover the entire foot.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Designate a specific area within a laboratory for handling, weighing, and preparing solutions of this chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust or vapors.[1][2]
2. Handling and Solution Preparation:
-
Before handling, ensure all required PPE as detailed in the table above is correctly worn.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[1]
-
Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling.[2][3]
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[2]
-
Clean up spills immediately using dry procedures to avoid generating dust.[2]
-
Collect the residue using appropriate tools and place it in a sealed, labeled container for disposal.[2][4]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Management: Keep waste containers tightly closed and store them in a well-ventilated area.
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
